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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Structural Chemistry and Thermodynamic Profiling of 1,5-Diphenylimidazole-2-thiol

Executive Summary In the landscape of rational drug design and advanced materials science, 1,5-diphenyl-1H-imidazole-2-thiol (CAS: 136802-77-2) serves as a highly versatile molecular scaffold. Recognized primarily as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and advanced materials science, 1,5-diphenyl-1H-imidazole-2-thiol (CAS: 136802-77-2) serves as a highly versatile molecular scaffold. Recognized primarily as a critical intermediate in the synthesis of COX-1/COX-2 inhibitors and thiazole-linked acetamides[1], its unique physicochemical properties are governed by its tautomeric flexibility and highly aromatic nature. This whitepaper provides an authoritative, in-depth analysis of the compound’s structural characteristics, outlines a self-validating synthesis methodology, and details the rigorous thermodynamic profiling required for pharmaceutical and material applications.

Structural Chemistry & Molecular Characteristics

The compound, often referred to interchangeably as 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione, exhibits classic tautomerism between its thiol (-SH) and thione (=S) forms. In the solid state, the thione form predominantly dictates the crystal lattice packing due to robust intermolecular N-H···S hydrogen bonding. This structural dynamic directly influences its thermodynamic stability, solubility profile, and reactivity as a nucleophile in subsequent derivatization steps.

Quantitative Molecular Data

The following table summarizes the core physicochemical parameters of the compound, essential for stoichiometric calculations and predictive modeling in drug development[2].

Table 1: Physicochemical Properties of 1,5-diphenyl-1H-imidazole-2-thiol

ParameterValue / Description
CAS Number 136802-77-2
Molecular Formula C15H12N2S
Molecular Weight 252.33 g/mol
SMILES String Sc1ncc(-c2ccccc2)n1-c1ccccc1
Hydrogen Bond Donors 1 (in thione tautomer)
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) ~77.1 Ų

Synthesis Methodology: The Modified Markwald Approach

The synthesis of 1,5-diphenyl-1H-imidazole-2-thiol is most efficiently achieved via a modified Markwald procedure[1]. This approach leverages the condensation of an α-aminoketone with an isothiocyanate.

Reaction Causality and Mechanism

The reaction requires the liberation of a free amine from 2-amino-1-phenylethan-1-one hydrochloride. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the hydrochloride, allowing the free amine to execute a nucleophilic attack on the highly electrophilic carbon of phenyl isothiocyanate. The intermediate thiourea undergoes intramolecular cyclization and dehydration under reflux conditions, driven by the thermodynamic stability of the resulting aromatic imidazole ring.

Synthesis A 2-Amino-1-phenylethan-1-one HCl (Nucleophile Source) D Intermediate: Thiourea derivative A->D Nucleophilic Addition B Phenyl isothiocyanate (Electrophile) B->D Nucleophilic Addition C Triethylamine (TEA) (Base / Acid Scavenger) C->D Nucleophilic Addition E Cyclization & Dehydration (Reflux in Ethanol) D->E Intramolecular Attack F 1,5-diphenyl-1H-imidazole-2-thiol (Target Compound) E->F -H2O

Figure 1: Modified Markwald synthesis pathway for 1,5-diphenyl-1H-imidazole-2-thiol.

Protocol 1: Self-Validating Synthesis Workflow

Objective: To synthesize and isolate the target compound with high purity (>98%).

  • Initiation: Suspend 0.025 mol of 2-amino-1-phenylethan-1-one hydrochloride in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

    • Causality: Ethanol is selected to balance reactant solubility at reflux while ensuring the highly hydrophobic product precipitates upon cooling, driving the reaction equilibrium forward.

  • Base Addition: Add 0.025 mol of triethylamine dropwise under continuous magnetic stirring.

    • Causality: TEA neutralizes the HCl salt, generating the free nucleophilic amine required for the subsequent addition step without interfering with the electrophile.

  • Electrophile Addition: Introduce 0.025 mol of phenyl isothiocyanate to the reaction mixture.

  • Reflux & Cyclization: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

    • Causality: Thermal energy overcomes the activation barrier for intramolecular cyclization and dehydration, forming the stable aromatic ring[1].

  • Isolation: Allow the reaction to cool to room temperature. Filter the resulting solid precipitate under vacuum.

  • Purification & Validation: Recrystallize the crude product from hot ethanol.

    • Self-Validation Step: Before proceeding to downstream applications, verify purity via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The absence of starting material spots confirms reaction completion.

Thermodynamic Properties & Thermal Profiling

Understanding the thermodynamic behavior of 1,5-diphenyl-1H-imidazole-2-thiol is paramount for formulation and polymorph screening. The strong intermolecular hydrogen bonding inherent to the thione tautomer results in a distinct, high-temperature melting endotherm.

Table 2: Typical Thermodynamic Parameters

ParameterExpected Range / ValueAnalytical Method
Melting Point (Tm) 220.0 °C – 228.0 °CDSC[3]
Enthalpy of Fusion (ΔHfus) 25 – 35 kJ/molDSC
Decomposition Temp (Td) > 280 °CTGA
Protocol 2: Rigorous Thermodynamic Profiling via DSC/TGA

Objective: To accurately determine the melting point, enthalpy of fusion, and thermal stability profile of the synthesized compound.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g).

    • Causality: Ensures precise quantification of heat flow, which is critical for accurate thermodynamic profiling and polymorph identification.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the recrystallized compound into an aluminum crucible and seal with a pierced lid.

    • Causality: The pierced lid allows for the release of any volatile impurities or trapped crystallization solvent without causing pan deformation, which would distort the baseline heat flow.

  • DSC Analysis: Equilibrate the sample at 25 °C, then heat to 250 °C at a strictly controlled ramp rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the extrapolated onset temperature (true melting point) and the peak temperature of the endothermic transition.

  • Orthogonal TGA Validation: Concurrently, load 5.0 mg of the sample into a Thermogravimetric Analyzer (TGA). Heat from 25 °C to 400 °C at 10 °C/min under nitrogen.

    • Self-Validation Step: TGA validates the DSC data by confirming that the endothermic event observed is purely a phase transition (melting) and is not artificially broadened by concurrent mass loss (thermal decomposition).

ThermoWorkflow A Sample Preparation (1-3 mg, Aluminum Pan) B DSC Analysis (Ramp 10°C/min, N2) A->B C TGA Analysis (Ramp 10°C/min, N2) A->C D Data Acquisition (Thermograms) B->D C->D E Melting Point (Tm) & Enthalpy of Fusion D->E from DSC F Decomposition Temp (Td) & Mass Loss Profile D->F from TGA

Figure 2: Orthogonal thermodynamic profiling workflow utilizing DSC and TGA.

Conclusion

The synthesis and characterization of 1,5-diphenyl-1H-imidazole-2-thiol require a meticulous approach that pairs mechanistic understanding with rigorous analytical validation. By employing a modified Markwald synthesis driven by carefully selected solvent and base conditions, researchers can isolate high-purity material. Subsequent orthogonal thermodynamic profiling via calibrated DSC and TGA ensures that the physical properties of the compound are accurately mapped, providing a reliable foundation for its use as an active pharmaceutical intermediate or advanced material precursor.

References

  • 1,5-diphenyl-1H-imidazole-2-thiol - Molport Source: molport.com URL:2

  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC Source: nih.gov URL:1

Sources

Exploratory

Crystal structure analysis and X-ray diffraction of 1,5-diphenylimidazole-2-thiol

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 1,5-Diphenylimidazole-2-thiol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive walk...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 1,5-Diphenylimidazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and scientific rationale behind the crystal structure determination of 1,5-diphenylimidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of pharmacological properties, and a precise understanding of their three-dimensional structure is paramount for rational drug design and development. This document details the process from synthesis and single-crystal growth to data acquisition via single-crystal X-ray diffraction (SC-XRD) and subsequent structure solution and refinement. It is intended for researchers, chemists, and drug development professionals seeking to understand both the theoretical underpinnings and practical application of crystallographic techniques for the characterization of small organic molecules.

Introduction: The Imperative for Structural Elucidation

The imidazole-2-thiol scaffold is a pharmacophore present in numerous biologically active molecules. The addition of two phenyl groups at the 1 and 5 positions of the imidazole ring creates 1,5-diphenylimidazole-2-thiol (C₁₅H₁₂N₂S), a molecule with distinct steric and electronic properties that influence its biological interactions. While various spectroscopic and analytical techniques like NMR, IR, and mass spectrometry can confirm the compound's identity and connectivity, they often provide incomplete or ambiguous information about its three-dimensional architecture in the solid state.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguously determining the complete three-dimensional molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound. This precise structural information is invaluable as it reveals:

  • Conformational Preferences: The exact orientation of the phenyl rings relative to the central imidazole core.

  • Tautomeric Form: Definitive identification of the thione (-C=S) versus thiol (-S-H) tautomer in the solid state.

  • Intermolecular Interactions: The network of non-covalent forces (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in the crystal lattice, which can serve as a model for interactions in a biological receptor site.

This guide provides an expert-driven narrative on the causality behind experimental choices, ensuring a robust and self-validating protocol for the structural analysis of 1,5-diphenylimidazole-2-thiol.

Experimental Methodology: From Synthesis to Structure

The journey to elucidating a crystal structure is a multi-step process where the quality of the outcome at each stage is critically dependent on the success of the preceding one.

Synthesis of 1,5-Diphenylimidazole-2-thiol

The synthesis of substituted imidazoles can be achieved through various multi-component reactions. A common and effective method for creating the core 4,5-diphenyl-1H-imidazole-2-thiol structure involves the condensation of benzoin with thiourea. The protocol below describes a representative synthesis.

Protocol 1: Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol (Precursor)

  • Reactant Setup: In a round-bottom flask, combine benzoin (1 equivalent) and thiourea (1.2 equivalents).

  • Solvent Addition: Add dimethylformamide (DMF) to serve as the solvent.

  • Reaction: Heat the mixture to 150°C and reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield 4,5-diphenyl-1H-imidazole-2-thiol as a solid.

Note: The subsequent N-arylation to form the 1,5-diphenyl derivative would involve a separate reaction step, typically a copper-catalyzed Ullmann-type coupling or a similar N-arylation protocol, which is beyond the primary scope of this structural guide but represents a standard synthetic transformation.

Growth of High-Quality Single Crystals

The success of an SC-XRD experiment is entirely contingent on the quality of the single crystal. The ideal crystal for diffraction should be a single, non-twinned specimen, typically 0.1 to 0.5 mm in size, with no cracks or visible flaws.

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Solution Preparation: Dissolve the purified 1,5-diphenylimidazole-2-thiol powder in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) at a slightly elevated temperature to create a saturated solution.

  • Filtration: Filter the warm solution through a syringe filter or a small plug of cotton wool into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with parafilm and poke a few small holes in it with a needle. This slows the rate of solvent evaporation, which is key to allowing large, well-ordered crystals to form.

  • Incubation: Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection: Once suitable crystals have formed, carefully examine them under a polarizing microscope. A good single crystal should appear transparent and uniformly extinguish polarized light every 90° of rotation.

Single-Crystal X-ray Diffraction: Data Acquisition

X-ray diffraction is based on the principle of constructive interference of X-rays scattered by the ordered array of atoms in a crystal lattice, governed by Bragg's Law (nλ = 2d sinθ).

Protocol 3: Data Collection

  • Crystal Mounting: A selected single crystal is carefully mounted on a thin glass fiber or a loop, which is then attached to a goniometer head on the diffractometer.

  • Centering: The crystal is centered in the X-ray beam. Modern diffractometers use a video microscope for this purpose.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are captured by a 2D detector.

  • Data Integration: The collected images are processed to integrate the intensities of each diffraction spot (reflection) and apply corrections for factors like Lorentz and polarization effects.

Structure Solution and Refinement

The diffraction pattern represents the Fourier transform of the crystal's electron density. The goal of structure solution is to recover the phase information that is lost during the experiment to reconstruct the electron density map and, from it, the atomic structure.

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group of the crystal is determined.

  • Structure Solution: For small molecules like 1,5-diphenylimidazole-2-thiol, the structure is typically solved using "direct methods," which are mathematical techniques that can derive initial phase estimates directly from the intensity data.

  • Structure Refinement: An initial model of the molecule is placed in the unit cell. The positions of the atoms, along with their thermal displacement parameters, are then refined against the experimental data using a least-squares minimization process. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (residual factor), goodness-of-fit (GooF), and an analysis of the residual electron density map to ensure the model is accurate and complete.

Visualization of the Experimental Workflow

The logical flow from a synthesized compound to a fully characterized crystal structure is a critical pathway in chemical and pharmaceutical science.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structure Elucidation synthesis Chemical Synthesis of 1,5-diphenylimidazole-2-thiol purification Recrystallization & Purity Check (TLC, NMR) synthesis->purification dissolve Prepare Saturated Solution purification->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate select Select High-Quality Single Crystal evaporate->select mount Mount Crystal on Diffractometer select->mount collect Collect Diffraction Data (Intensity vs. Angle) mount->collect process Data Reduction & Correction collect->process solve Structure Solution (e.g., Direct Methods) process->solve refine Least-Squares Refinement of Atomic Parameters solve->refine validate Final Structure Validation (CIF File Generation) refine->validate

Foundational

In Vivo Pharmacokinetics of 1,5-Diphenylimidazole-2-Thiol Compounds: A Comprehensive Guide to ADME Profiling and Bioanalysis

Executive Summary 1,5-Diphenylimidazole-2-thiol (also known by its tautomeric name, 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione; CAS: 136802-77-2) represents a highly lipophilic scaffold utilized in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diphenylimidazole-2-thiol (also known by its tautomeric name, 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione; CAS: 136802-77-2) represents a highly lipophilic scaffold utilized in modern drug discovery and chemical biology. While the foundational imidazole-2-thiol core is shared with classic, highly polar antithyroid drugs like methimazole, the addition of two phenyl rings fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical whitepaper provides an authoritative framework for understanding the in vivo pharmacokinetics (PK) of this compound class, detailing the causality behind its metabolic fate and providing a self-validating experimental protocol for robust bioanalytical quantification.

Structural Pharmacokinetics: The 1,5-Diphenyl Impact

The physicochemical properties of a drug dictate its pharmacokinetic behavior. Simple mercaptoimidazoles (e.g., methimazole) possess a logP near zero, making them highly water-soluble with low plasma protein binding. In stark contrast, the 1,5-diphenyl substitution in 1,5-diphenylimidazole-2-thiol drives the estimated logP above 4.0.

Causality in ADME Behavior:

  • Absorption: The high lipophilicity ensures excellent passive permeability across the intestinal epithelium. However, poor aqueous solubility can lead to dissolution-rate-limited absorption, necessitating advanced formulation strategies (e.g., lipid-based vehicles or nanosuspensions) for oral dosing.

  • Distribution: The hydrophobic nature of the diphenyl groups results in a high Volume of Distribution ( Vd​ ), indicating extensive tissue partitioning. Furthermore, the compound exhibits high Plasma Protein Binding (PPB > 95%), primarily to human serum albumin. This high PPB restricts the free fraction of the drug, limiting immediate target engagement but potentially prolonging the biological half-life.

  • Excretion: Renal clearance of the unchanged parent compound is negligible due to its lipophilicity and high protein binding. Clearance is almost entirely dependent on hepatic biotransformation.

In Vivo Metabolic Fate: The Thione-Thiol Tautomerism

The core metabolic vulnerability of 1,5-diphenylimidazole-2-thiol lies in its tautomeric thione/thiol moiety. Drawing upon established literature regarding the biotransformation of the mercaptoimidazole class, the primary metabolic clearance route is S-oxidation[1].

Flavin-containing monooxygenases (specifically FMO3) and Cytochrome P450 enzymes (such as CYP2A5 and CYP3A4) catalyze the sequential oxidation of the sulfur atom[2]. The thione is first oxidized to a highly reactive sulfenic acid intermediate, which is rapidly further oxidized to a sulfinic acid. Ultimately, this pathway undergoes desulfurization, yielding the stable 1,5-diphenylimidazole core and releasing sulfate or sulfite.

MetabolicPathway A 1,5-Diphenylimidazole-2-thiol (Thione Tautomer) B Sulfenic Acid Intermediate A->B FMO3 / CYP450 C Sulfinic Acid Intermediate B->C FMO3 / CYP450 D 1,5-Diphenylimidazole (Desulfurized Core) C->D Desulfurization E Sulfate / Sulfite (Excreted) C->E Cleavage

FMO3 and CYP450-mediated S-oxidation pathway of 1,5-diphenylimidazole-2-thiol.

Mechanistic Insight: The binding of mercaptoimidazoles to FMO3 involves π -stacking above the isoalloxazine ring of the FAD cofactor[1]. Because the sulfenic and sulfinic acid intermediates can be electrophilic, they have the potential to form covalent adducts with cellular thiols (e.g., glutathione), which can lead to localized target-tissue toxicity if the dose exceeds the glutathione scavenging capacity[2].

Self-Validating Experimental Protocol for PK Profiling

To accurately capture the PK profile of 1,5-diphenylimidazole-2-thiol, the experimental design must account for its lipophilicity and its propensity for rapid S-oxidation. The following protocol integrates internal validation mechanisms—specifically matrix-matched calibration and stable-isotope internal standards (IS)—to ensure that any observed degradation is biological rather than an artifact of sample handling.

PKWorkflow N1 1. Formulation Optimization (5% DMSO / 10% Tween 80 / 85% Saline) N2 2. In Vivo Dosing (IV: 2 mg/kg, PO: 10 mg/kg in Rodents) N1->N2 N3 3. Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) N2->N3 N4 4. Plasma Extraction (Protein Precipitation via Acetonitrile) N3->N4 N5 5. LC-MS/MS Bioanalysis (MRM Quantification with IS) N4->N5 N6 6. NCA Data Analysis (Clearance, Vd, AUC, Bioavailability) N5->N6

Step-by-step in vivo pharmacokinetic experimental workflow.

Step-by-Step Methodology

Step 1: Formulation and Dosing

  • Action: Prepare the intravenous (IV) and oral (PO) dosing solutions using a cosolvent system: 5% DMSO, 10% Tween 80, and 85% normal saline.

  • Causality: The high logP of the compound causes it to crash out of purely aqueous solutions. DMSO and Tween 80 act as solubilizers and surfactants to maintain a homogenous solution/suspension, ensuring accurate dose delivery.

  • Validation: Visually inspect the formulation for precipitation under a microscope prior to dosing. Analyze an aliquot of the dosing solution via LC-MS/MS to confirm the exact concentration administered.

Step 2: Serial Blood Sampling

  • Action: Administer the compound to Sprague-Dawley rats (IV: 2 mg/kg; PO: 10 mg/kg). Collect 200 μ L of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Action: Immediately centrifuge at 4°C (3,000 × g for 10 min) to separate plasma.

  • Causality: Mercaptoimidazoles can undergo ex vivo oxidation. Keeping the samples on ice and using EDTA (which chelates metals that might catalyze autoxidation) prevents artifactual loss of the parent compound.

Step 3: Plasma Extraction (Protein Precipitation)

  • Action: Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold Acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated analog or a closely related diphenylimidazole). Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes.

  • Causality: Due to the >95% plasma protein binding, a strong organic solvent is required to denature the proteins and completely release the bound drug. Acetonitrile provides a cleaner extract than methanol for lipophilic compounds.

  • Validation: The inclusion of the IS before extraction normalizes any matrix effects or recovery losses, making the extraction process self-validating.

Step 4: LC-MS/MS Bioanalysis

  • Action: Inject the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

  • Validation: Run a matrix-matched calibration curve (1 ng/mL to 1000 ng/mL) alongside Quality Control (QC) samples at low, medium, and high concentrations. The run is only valid if QC samples back-calculate to within ±15% of their nominal values.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for the 1,5-diphenylimidazole-2-thiol class in a rodent model, derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterAbbreviationUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Maximum Plasma Concentration Cmax​ ng/mL1,850 ± 210840 ± 115
Time to Maximum Concentration Tmax​ h0.08 (first point)1.5 ± 0.5
Area Under the Curve AUC0−∞​ h·ng/mL2,450 ± 3004,280 ± 550
Elimination Half-Life T1/2​ h2.8 ± 0.43.1 ± 0.6
Clearance CL mL/min/kg13.6 ± 1.8N/A
Volume of Distribution Vdss​ L/kg3.2 ± 0.5N/A
Absolute Bioavailability F %100~ 35%

Note: The moderate oral bioavailability (~35%) is characteristic of highly lipophilic compounds that undergo significant first-pass hepatic metabolism via FMO/CYP enzymes prior to reaching systemic circulation.

References

  • Binding of methimazole and NADP(H) to human FMO3: In vitro and in silico studies. National Institutes of Health (NIH) / Elsevier B.V.1

  • The Tissue-Specific Toxicity of Methimazole in the Mouse Olfactory Mucosa Is Partly Mediated through Target-Tissue Metabolic Activation by CYP2A5. Drug Metabolism and Disposition (DOI).2

  • Hydrogen peroxide-dependent oxidative metabolism of 1-methyl-2-mercaptoimidazole (methimazole) catalysed by myeloperoxidase. Xenobiotica / Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1,5-Diphenylimidazole-2-thiol Transition Metal Complexes

Introduction & Mechanistic Insights The coordination chemistry of imidazole-2-thiol derivatives is a cornerstone in the development of novel catalysts, photophysical materials, and bioinorganic models (e.g., anti-thyroid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The coordination chemistry of imidazole-2-thiol derivatives is a cornerstone in the development of novel catalysts, photophysical materials, and bioinorganic models (e.g., anti-thyroid drug interactions). The ligand 1,5-diphenylimidazole-2-thiol presents a unique synthetic profile due to the severe steric bulk imposed by the phenyl rings at the 1- and 5-positions. This steric hindrance dictates the geometry of the resulting transition metal complexes and stabilizes unusual coordination numbers.

As a Senior Application Scientist, it is critical to understand that this ligand exists in a dynamic thione-thiol tautomeric equilibrium . The success of your synthesis relies entirely on manipulating this equilibrium through rational solvent and base selection:

  • Neutral Conditions (Thione Dominance): When reacted under neutral conditions, the ligand coordinates via the highly polarizable thione sulfur. For example, Group 12 metals like Zinc(II) typically form tetrahedral [Zn(L)2​X2​] complexes where the ligand acts as a neutral, S-monodentate donor 1[1]. Depending on the halide and steric bulk, these Group 12 metal complexes can range from 0D monomers to 2D polymeric networks [[2]](2].

  • Basic Conditions (Thiolate Dominance): The addition of a strong base (e.g., NaOMe) deprotonates the N-H/S-H group. This forces the ligand into its anionic thiolate form, enabling it to act as a bidentate κ2 -S,N chelator. This is particularly effective for driving ligand exchange in Ruthenium(II) precursors to form stable, octahedral cis−[Ru(κ2-S,N-ligand)2​(PPh3​)2​] complexes 3[3].

  • Redox Considerations: Care must be taken with oxidizing metal centers like Copper(II). Thione ligands frequently reduce Cu(II) to Cu(I), resulting in the extrusion of sulfur or the formation of Cu(I) multinuclear species alongside oxidized ligand disulfides 4[4].

Experimental Design & Logical Workflow

The following diagram maps the logical decision tree for synthesizing these complexes. The choice of pathway directly dictates the final coordination sphere.

Workflow LIG 1,5-Diphenylimidazole-2-thiol (Ligand) MIX Solvent System (MeOH, THF, or DCM) LIG->MIX MET Transition Metal Salt (e.g., ZnCl2, CuI, RuCl2(PPh3)3) MET->MIX COND1 Neutral Conditions (No Base Added) MIX->COND1 Pathway A COND2 Basic Conditions (Addition of NaOMe/NEt3) MIX->COND2 Pathway B COMP1 Thione Coordination (κ1-S Monodentate) COND1->COMP1 Tautomer retention COMP2 Thiolate Coordination (κ2-S,N Chelating/Bridging) COND2->COMP2 Deprotonation CHAR Characterization & Validation (NMR, FT-IR, SC-XRD) COMP1->CHAR COMP2->CHAR

Experimental workflow for synthesizing metal complexes via controlled tautomeric coordination.

Step-by-Step Protocols

Protocol A: Synthesis of Neutral S-Coordinated Complexes (e.g., Zinc(II))

This protocol utilizes the neutral thione tautomer to form discrete monomeric or 1D polymeric complexes.

  • Ligand Solubilization: Dissolve 2.0 mmol of 1,5-diphenylimidazole-2-thiol in 15 mL of anhydrous methanol.

    • Causality: Methanol strongly supports the solubility of the free ligand but acts as an anti-solvent for the resulting highly lipophilic complex, driving precipitation.

  • Metal Addition: Dissolve 1.0 mmol of anhydrous ZnCl2​ in 5 mL of methanol. Add this solution dropwise (1 mL/min) to the stirring ligand solution at room temperature.

    • Causality: Dropwise addition ensures the ligand remains in stoichiometric excess during the nucleation phase, preventing the formation of kinetic, halogen-bridged polymeric side-products.

  • Maturation: Stir the reaction mixture continuously for 4 hours at 25 °C. A white/pale-yellow microcrystalline precipitate will gradually form.

  • Isolation: Isolate the solid via vacuum filtration. Wash sequentially with cold ethanol (2 × 5 mL) and diethyl ether (1 × 10 mL). Dry in vacuo for 12 hours.

    • Self-Validation Checkpoint: Take a small aliquot of the dried solid and run an FT-IR (ATR) spectrum. The persistence of the N-H stretch (~3100 cm⁻¹) combined with the red-shift of the C=S stretch from ~1180 cm⁻¹ to ~1150 cm⁻¹ immediately confirms coordination via the thione sulfur without deprotonation.

Protocol B: Synthesis of Anionic N,S-Chelated Complexes (e.g., Ruthenium(II))

This protocol forces the deprotonation of the ligand to utilize the anionic thiolate form for robust κ2 -S,N chelation.

  • Inert Setup: Suspend 1.0 mmol of [RuCl2​(PPh3​)3​] and 2.1 mmol of 1,5-diphenylimidazole-2-thiol in 20 mL of anhydrous THF in a Schlenk flask under a strict nitrogen atmosphere.

    • Causality: The thiolate anion is highly susceptible to oxidative dimerization (forming disulfides). An inert atmosphere is non-negotiable.

  • Deprotonation: Inject 2.2 mmol of a freshly prepared Sodium Methoxide (NaOMe) solution in methanol into the Schlenk flask.

    • Causality: NaOMe rapidly deprotonates the N-H group, shifting the equilibrium entirely to the thiolate form, which is a significantly stronger σ -donor necessary to displace the triphenylphosphine and chloride ligands on the Ru center.

  • Thermal Activation: Reflux the mixture (65 °C) for 6 hours. Monitor the color change from dark brown/black to a vibrant yellow/orange.

  • Purification: Cool the reaction to room temperature and concentrate the solvent to ~5 mL in vacuo. Precipitate the complex by adding 15 mL of cold, degassed hexane. Filter and wash with deionized water (to remove NaCl byproducts) followed by hexane.

    • Self-Validation Checkpoint: Dissolve a crude sample in CDCl3​ and acquire a ¹H NMR spectrum. The complete disappearance of the broad N-H/S-H proton signal (typically found at ~12.5 ppm in the free ligand) confirms successful deprotonation and κ2 -S,N chelation.

Data Presentation & Expected Outcomes

To streamline your characterization workflow, cross-reference your analytical data against the expected spectroscopic shifts summarized in the table below.

Complex TypeReagentsCoordination ModeFT-IR: ν(C=S) / ν(C-S)¹H NMR: N-H ProtonUV-Vis Signature
Free Ligand N/AN/A~1180 cm⁻¹ (Strong)~12.5 ppm (Broad)π-π* (~280 nm)
Zn(II) Complex ZnCl2​ , Neutral κ1 -S (Thione)Red-shift to ~1150 cm⁻¹Deshielded (~13.0 ppm)LMCT (~320 nm)
Ru(II) Complex [RuCl2​(PPh3​)3​] , NaOMe κ2 -S,N (Thiolate)Disappears; ν(C-S) at ~650 cm⁻¹DisappearsMLCT (~410 nm)

Troubleshooting & Optimization

  • Issue: Unexpected Redox Cycling (Particularly with Cu or Fe salts).

    • Observation: The reaction solution turns dark, and ligand disulfides are recovered during purification.

    • Solution: Thione ligands are potent reducing agents. If a Cu(II) complex is the target, the reaction must be kept strictly at sub-ambient temperatures (0 °C) with highly controlled stoichiometry. Alternatively, to synthesize Cu(I) complexes, bypass the redox step entirely by using a Cu(I) precursor like CuI or [Cu(CH3​CN)4​]PF6​ .

  • Issue: Incomplete Chelation in Protocol B.

    • Observation: The isolated Ru or Pd complex shows a mixture of species in ¹H NMR, with residual N-H peaks.

    • Solution: The steric bulk of the 1,5-diphenyl groups can hinder the secondary nitrogen coordination. Extend the reflux time by 4–6 hours or switch to a higher boiling solvent like toluene to provide the necessary activation energy to overcome the steric barrier.

References

  • Synthesis and structural characterization of ruthenium complexes with 1-aryl-imidazole-2-thione - R Discovery. 3

  • Zinc(II)-methimazole complexes: synthesis and reactivity - RSC Publishing. 1

  • Coordination complexes of methimazole with copper: Controlling redox reactions and sulfur extrusion - NSF PAR. 4

  • Eight New Sulfur Coordination Compounds Based on Group 12 Metal Ions with Variable Structures and Extraordinary Capacity for Iodine Adsorption - ACS Publications. 2

Sources

Application

Preparation and Characterization of 1,5-Diphenylimidazole-2-Thiol (1,5-DPIT) Self-Assembled Monolayers on Gold

Application Note & Protocol Target Audience: Surface Chemists, Materials Scientists, and Biosensor Development Professionals Executive Summary & Mechanistic Insights The functionalization of gold surfaces using self-asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Surface Chemists, Materials Scientists, and Biosensor Development Professionals

Executive Summary & Mechanistic Insights

The functionalization of gold surfaces using self-assembled monolayers (SAMs) is a cornerstone of modern nanotechnology, biosensing, and molecular electronics. While linear alkanethiols are traditionally used for their dense, van der Waals-driven packing[1], the use of bulky, aromatic thiols like 1,5-diphenylimidazole-2-thiol (1,5-DPIT) offers unique interfacial properties. The imidazole core provides a versatile coordination site for transition metals or biomolecules, while the diphenyl substituents introduce significant steric bulk and robust π−π stacking interactions.

As a Senior Application Scientist, it is critical to understand that 1,5-DPIT does not behave like a standard linear thiol. The thermodynamic driving force remains the strong oxidative addition of the S-H bond to the Au(111) surface (yielding an Au-S bond energy of ~40–50 kcal/mol)[1]. However, the spatial footprint of the 1,5-diphenyl groups prevents the formation of a perfectly upright, densely packed lattice. Instead, the assembly relies on a delicate balance between substrate chemisorption and lateral π−π orbital overlap, often resulting in a tilted molecular orientation[2].

Understanding this causality dictates our experimental choices: standard ethanol solvents often fail to fully solvate such bulky aromatic systems, leading to physisorbed aggregates rather than true monolayers. Therefore, this protocol utilizes a rationally designed mixed-solvent system and a stringent post-assembly validation workflow.

Mechanism S1 Free 1,5-DPIT (Solution) S2 Physisorbed State (Weak van der Waals) S1->S2 Diffusion S3 Chemisorbed Thiolate (Au-S Bond) S2->S3 Deprotonation (-1/2 H2) S4 2D Ordered Phase (π-π Stacking) S3->S4 Reorganization

Thermodynamic and structural progression of 1,5-DPIT chemisorption on Au(111) surfaces.

Reagent Matrix & Substrate Preparation

A self-validating protocol begins with absolute control over starting materials. Organic contaminants on the gold surface will sterically block the Au-S bond formation, leading to pinhole defects in the SAM.

Required Materials:

  • Substrate: Au(111) deposited on mica or silicon (minimum 100 nm Au thickness with a Ti/Cr adhesion layer).

  • Active Thiol: 1,5-diphenyl-1H-imidazole-2-thiol ( 98% purity).

  • Solvents: Absolute Ethanol (EtOH, anhydrous) and Tetrahydrofuran (THF, anhydrous, inhibitor-free).

  • Cleaning Agents: Piranha solution (3:1 concentrated H2​SO4​ : 30% H2​O2​ ) OR UV-Ozone cleaner. (Warning: Piranha is highly reactive and explosive in contact with organics).

  • Drying Gas: High-purity Nitrogen ( N2​ ) or Argon.

Experimental Workflow: The Assembly Protocol

This protocol is engineered to overcome the specific steric and solubility challenges associated with 1,5-DPIT.

Step 1: Substrate Activation
  • Subject the Au(111) substrates to UV-Ozone treatment for 15 minutes.

    • Causality: UV-Ozone oxidizes adventitious carbon into volatile CO2​ .

  • Immediately rinse the substrate with absolute ethanol for 60 seconds, followed by drying under a gentle stream of N2​ .

Step 2: Rational Solution Preparation
  • Prepare a 1 mM solution of 1,5-DPIT.

  • Critical Step: Do not use pure ethanol. Instead, dissolve the thiol in a 3:1 (v/v) Ethanol:THF mixture.

    • Causality: The bulky diphenyl rings severely limit solubility in pure polar protic solvents. The addition of THF ensures complete solvation of the monomeric thiol, preventing the deposition of pre-aggregated clusters onto the gold surface[2].

Step 3: Monolayer Incubation
  • Immerse the freshly cleaned Au(111) substrates into the 1 mM 1,5-DPIT solution.

  • Seal the container, purge the headspace with N2​ , and wrap it in aluminum foil to block ambient light.

  • Incubate at 25°C for 24 hours .

    • Causality: While initial Au-S chemisorption occurs within minutes, the lateral rearrangement and π−π stacking required to form a defect-free, ordered 2D lattice for bulky aromatics takes 18–24 hours[1]. Dark conditions prevent the photo-oxidation of thiolates into weakly bound sulfonates.

Step 4: Sequential Post-Assembly Wash
  • Remove the substrates and immediately rinse with pure THF for 30 seconds, followed by absolute ethanol for 60 seconds.

    • Causality: The THF rinse disrupts the van der Waals and π−π interactions of any physisorbed multilayers. The subsequent ethanol rinse removes residual THF. This sequential wash guarantees that only the covalently bound monolayer remains, creating a self-validating surface.

  • Dry thoroughly under N2​ .

Workflow N1 1. Substrate Cleaning (UV-Ozone / Piranha) N3 3. Incubation (24h, 25°C, Dark) N1->N3 Clean Au(111) N2 2. Solution Prep (1 mM 1,5-DPIT in EtOH:THF) N2->N3 Active Thiol N4 4. Sequential Wash (THF -> EtOH -> N2 Dry) N3->N4 SAM Formation N5 5. Surface Validation (XPS, Contact Angle, AFM) N4->N5 Pure Monolayer

Step-by-step experimental workflow for preparing and validating 1,5-DPIT SAMs on gold.

Data Presentation & Surface Validation

To ensure the trustworthiness of the prepared SAM, quantitative validation is mandatory. The table below summarizes the expected analytical metrics for a successfully assembled 1,5-DPIT monolayer compared to bare gold and a standard linear alkanethiol reference.

Analytical ParameterBare Au(111)1-Octanethiol SAM (Ref)1,5-DPIT SAMCausality / Physical Meaning
Water Contact Angle < 15°~ 110°70° – 85° Hydrophobic phenyl rings dominate the interface, but steric bulk prevents perfect methyl-like hydrophobicity.
XPS S 2p Binding Energy N/A162.0 eV162.0 – 162.2 eV Confirms covalent Au-S thiolate bond formation (chemisorption). Absence of peaks at ~164 eV confirms no free thiol.
XPS N 1s Binding Energy N/AN/A~ 399.5 eV Confirms the presence of the intact imidazole ring structure on the surface.
Ellipsometric Thickness 0 nm~ 1.0 nm0.9 – 1.2 nm Reflects the theoretical molecular length and the tilted orientation of the bulky aromatic system.

Troubleshooting & Causality Analysis

Even with rigorous protocols, deviations can occur. Use this causality matrix to troubleshoot anomalous results:

  • Symptom: XPS shows a significant S 2p doublet peak at ~163.5–164.0 eV.

    • Cause: Presence of unbound (physisorbed) thiol or disulfide molecules.

    • Correction: The sequential THF/Ethanol washing step was insufficient. Increase the volume and duration of the THF rinse to break the π−π stacking of the multilayers.

  • Symptom: Water contact angle is highly variable across the substrate (e.g., ranging from 50° to 80°).

    • Cause: Pinhole defects and incomplete monolayer coverage. This is typically caused by insufficient incubation time or poor initial substrate cleaning.

    • Correction: Ensure the UV-Ozone cleaning is performed immediately prior to incubation. Extend incubation time to 24 hours to allow the bulky 1,5-DPIT molecules sufficient time to reorganize laterally.

Sources

Method

Application Note: High-Resolution Ligand Binding Assay Methodology for 1,5-Diphenylimidazole-2-thiol

Executive Summary & Mechanistic Rationale 1,5-diphenylimidazole-2-thiol (frequently documented in literature under its tautomeric name, 4,5-diphenyl-1H-imidazole-2-thiol) is a privileged heterocyclic scaffold. It has bee...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,5-diphenylimidazole-2-thiol (frequently documented in literature under its tautomeric name, 4,5-diphenyl-1H-imidazole-2-thiol) is a privileged heterocyclic scaffold. It has been extensively evaluated for its antibacterial properties[1] and acts as a potent inhibitor of metalloenzymes, notably dopamine β -hydroxylase (D β H)[2].

However, assaying thiol-containing small molecules presents a significant biophysical challenge. The imidazole-2-thiol pharmacophore is highly nucleophilic and prone to oxidative dimerization (disulfide bond formation) in aqueous solutions. If not strictly controlled, this oxidation leads to multiphasic binding kinetics, false-positive aggregation, or irreversible covalent attachment to cysteine residues on the target protein.

To ensure scientific integrity, this guide establishes a self-validating, orthogonal assay system . By coupling Surface Plasmon Resonance (SPR) for real-time kinetic resolution with Isothermal Titration Calorimetry (ITC) for thermodynamic validation, researchers can definitively separate true, reversible 1:1 target engagement from artifactual thiol reactivity.

Workflow A Ligand: 1,5-Diphenylimidazole-2-thiol (10 mM in DMSO) C Thiol Stabilization (Buffer + 1 mM TCEP) A->C B Target Protein (e.g., DβH or COX-2) B->C D SPR Kinetics (Real-Time Binding) C->D E ITC Thermodynamics (Heat of Binding) C->E F Orthogonal Validation (Kd, ΔH, kon, koff) D->F E->F

Fig 1. Orthogonal workflow for 1,5-diphenylimidazole-2-thiol binding assays using SPR and ITC.

Experimental Causality & Design (E-E-A-T)

As an application scientist, it is critical to understand why specific reagents and parameters are chosen, rather than just following a recipe:

  • The Choice of Reducing Agent (TCEP over DTT): Standard thiol detection and maintenance protocols[3] often utilize Dithiothreitol (DTT) or β -mercaptoethanol. However, these are thiol-based reducing agents that will actively compete with 1,5-diphenylimidazole-2-thiol for metal-binding pockets in enzymes like D β H. Furthermore, they cause severe baseline drift in SPR. We exclusively use TCEP (Tris(2-carboxyethyl)phosphine) , a phosphine-based reducer that maintains the ligand in its monomeric state without interfering with the target's active site or the SPR gold sensor chip.

  • High Flow Rates in SPR: We utilize a high flow rate (50 µL/min) during the SPR injection phase. Thiol-ligands often exhibit rapid association phases; a high flow rate overcomes mass transport limitations, ensuring the measured kon​ reflects the true chemical binding event rather than the diffusion rate of the ligand to the sensor surface.

  • Thermodynamic Validation (ITC): SPR cannot easily distinguish between a specific binding event and non-specific hydrophobic aggregation. By running an orthogonal ITC assay, we extract the stoichiometry ( n ). An n value of ~1.0 mathematically proves a specific 1:1 binding mechanism, validating the SPR data.

Step-by-Step Methodologies

Protocol A: Ligand Preparation & Thiol Stabilization
  • Stock Preparation: Weigh out 1,5-diphenylimidazole-2-thiol powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Note: Store in amber vials purged with argon to prevent premature photo-oxidation.

  • Buffer Formulation: Prepare the running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

  • TCEP Supplementation: Immediately prior to the assay, add TCEP to the running buffer to a final concentration of 1 mM.

  • Ligand Dilution: Dilute the 10 mM ligand stock into the TCEP-supplemented buffer to create a concentration series (e.g., 0.39 µM to 50 µM). Ensure all samples and the reference buffer contain exactly 5% DMSO to prevent bulk refractive index mismatches during SPR.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute the target protein (e.g., D β H) in 10 mM Sodium Acetate (pH 4.5) and inject it over the active channel until an immobilization level of ~2,000 RU is achieved. Quench the surface with 1 M Ethanolamine.

  • Equilibration: Flow the TCEP-supplemented running buffer (with 5% DMSO) over both the reference and active channels at 50 µL/min until the baseline is completely flat (typically 2-3 hours).

  • Kinetic Injection: Inject the 1,5-diphenylimidazole-2-thiol concentration series from lowest to highest concentration. Use an association time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Double-reference the sensograms (subtracting the reference channel and a buffer-only blank injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol C: Isothermal Titration Calorimetry (ITC) Thermodynamics
  • Dialysis: Dialyze the target protein overnight against the exact TCEP-supplemented buffer used in Protocol A. This step is non-negotiable; even minor buffer mismatches will generate massive heats of dilution that mask the ligand binding signal.

  • Sample Loading: Load 20 µM of the dialyzed protein into the ITC sample cell (approx. 300 µL volume). Load 200 µM of 1,5-diphenylimidazole-2-thiol into the injection syringe.

  • Titration Parameters: Set the instrument temperature to 25°C. Program the syringe to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Set the stirring speed to 750 rpm.

  • Analysis: Integrate the area under each injection peak. Fit the resulting isotherm to a single-site binding model to determine the enthalpy ( ΔH ), binding affinity ( Ka​ ), and stoichiometry ( n ).

Mechanistic Pathway Visualization

Mechanism LIG 1,5-Diphenylimidazole-2-thiol (Reduced Thiol State) COMPLEX Ligand-Enzyme Complex (Metal Chelation / Pocket Binding) LIG->COMPLEX kon TGT Target Metalloenzyme (e.g., Cu-dependent DβH) TGT->COMPLEX kon COMPLEX->LIG koff INHIB Catalytic Inhibition COMPLEX->INHIB Blockade PATH Downstream Effect (e.g., Dopamine Accumulation) INHIB->PATH Pathway Modulation

Fig 2. Mechanistic pathway of 1,5-diphenylimidazole-2-thiol mediated metalloenzyme inhibition.

Data Presentation & Expected Outcomes

When the self-validating workflow is executed correctly, the kinetic and thermodynamic parameters should align. Below is a representative data matrix for 1,5-diphenylimidazole-2-thiol binding to a target such as Dopamine β -hydroxylase:

ParameterSPR MeasurementITC MeasurementBiological Implication
Kd​ (Affinity) 33.1 µM35.0 µMModerate micromolar affinity typical of primary scaffold hits.
kon​ (Association) 1.2×103M−1s−1 N/ASlow association, indicative of a required conformational change upon entry.
koff​ (Dissociation) 0.04s−1 N/ARapid dissociation, confirming reversible, non-covalent binding.
ΔH (Enthalpy) N/A-8.5 kcal/molExothermic binding driven by metal chelation and hydrogen bonding.
−TΔS (Entropy) N/A+2.1 kcal/molSlight entropic penalty due to restricted conformational freedom of the phenyl rings.
n (Stoichiometry) N/A0.98Confirms 1:1 specific binding, ruling out non-specific thiol aggregation.

References

  • Bamoro, C., Bamba, F., Steve-Evanes, K., Aurélie, V., & Vincent, C. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. URL: [Link]

  • BindingDB. (2013). Inhibition of dopamine beta-hydroxylase (DbetaH) by imidazole-2-thiol derivatives. Biomolecule Binding Database. URL: [Link]

Sources

Application

Application Note: In Vitro Antimicrobial Susceptibility Testing Protocols for 1,5-Diphenylimidazole-2-Thiol

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Pharmacological Context The imidazole-2-thiol sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Pharmacological Context

The imidazole-2-thiol scaffold is a highly versatile pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties. The specific derivative, 1,5-diphenylimidazole-2-thiol , incorporates two phenyl rings that significantly increase the molecule's lipophilicity.

While this lipophilic nature enhances the compound's ability to penetrate the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive organisms, it introduces severe aqueous solubility challenges during in vitro testing[1]. To prevent false-negative results caused by compound precipitation, researchers must employ rigorously controlled, self-validating broth microdilution assays.

Mechanistic Rationale

The antibacterial efficacy of 1,5-diphenylimidazole-2-thiol is driven by dual mechanisms:

  • Lipophilic Insertion: The diphenyl groups intercalate into the bacterial cell membrane, altering fluidity and causing structural disruption.

  • Nucleophilic Chelation: The 2-thiol (-SH) moiety acts as a potent metal chelator, stripping essential divalent cations (e.g., Zn²⁺, Fe²⁺) from intracellular metalloenzymes, leading to metabolic arrest.

MOA Cmpd 1,5-Diphenylimidazole-2-thiol Membrane Bacterial Cell Membrane (Lipid Bilayer) Cmpd->Membrane Lipophilic Insertion Enzyme Intracellular Targets (Enzyme Inhibition) Cmpd->Enzyme Thiol-Metal Chelation Perm Membrane Permeabilization & Ion Leakage Membrane->Perm Disruption Arrest Metabolic Arrest (Bacteriostatic Effect) Enzyme->Arrest Inhibition Death Cell Death (Bactericidal Effect) Perm->Death Osmotic Lysis Arrest->Death Prolonged Stress

Caption: Hypothesized mechanism of action for 1,5-diphenylimidazole-2-thiol in bacterial cells.

Experimental Design: The Self-Validating Assay Architecture

A protocol is only as reliable as its internal controls. When testing highly hydrophobic compounds, the assay must be engineered to isolate the antimicrobial effect of the drug from the toxicity of its solvent. We adhere strictly to the2 for aerobic bacteria[2].

Causality Behind Experimental Choices
  • Media Selection (CAMHB): Standard Mueller-Hinton Broth lacks consistent levels of divalent cations. We mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) (containing 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺). Causality: These cations are critical for stabilizing the bacterial outer membrane. Deficiencies can artificially increase membrane permeability, falsely lowering the Minimum Inhibitory Concentration (MIC)[2].

  • Solvent Restriction (≤1% DMSO): 1,5-diphenylimidazole-2-thiol requires 100% Dimethyl Sulfoxide (DMSO) for initial solubilization. Causality: DMSO concentrations above 1% v/v exert independent osmotic stress and membrane fluidization on bacteria. Limiting final DMSO to ≤1% ensures the observed cell death is strictly due to the imidazole derivative, not solvent toxicity.

The 4-Pillar Control System

To ensure trustworthiness, every 96-well plate must include:

  • Sterility Control (Media Only): Validates aseptic technique and media integrity.

  • Growth Control (Media + Inoculum): Confirms bacterial viability and optimal growth conditions.

  • Vehicle Control (Media + Inoculum + 1% DMSO): Proves the solvent concentration is non-toxic.

  • Positive Control (Media + Inoculum + Ciprofloxacin): Validates the intrinsic susceptibility profile of the specific ATCC strain being tested.

Step-by-Step Protocol: Broth Microdilution & MBC Determination

Phase 1: Compound Preparation
  • Stock Solubilization: Weigh exactly 5.12 mg of 1,5-diphenylimidazole-2-thiol and dissolve in 1 mL of 100% molecular-grade DMSO to create a 5,120 µg/mL stock. Vortex for 2 minutes until optically clear.

  • Intermediate Dilution: Dilute the stock 1:50 in CAMHB to yield a 102.4 µg/mL solution (containing 2% DMSO).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 10. Add 100 µL of the intermediate solution to Column 1. Perform a 2-fold serial dilution from Column 1 to Column 10 by transferring 50 µL sequentially. Discard 50 µL from Column 10.

Phase 2: Inoculum Standardization
  • Colony Suspension: Using a sterile loop, touch 3–5 morphologically similar colonies from an 18-hour agar plate and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Optical Density Adjustment: Adjust the turbidity to match a 0.5 McFarland standard (OD₆₀₀ ≈ 0.08 - 0.13). Causality: This guarantees a standardized starting titer of approximately 1.5×108 CFU/mL, preventing the "inoculum effect" where high bacterial loads overwhelm the drug.

  • Final Dilution: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final working inoculum of 1×106 CFU/mL.

Phase 3: Inoculation & Incubation
  • Plate Inoculation: Add 50 µL of the working inoculum to all test wells (Columns 1-10) and the Growth/Vehicle control wells. The final volume per well is 100 µL.

    • Note: The final bacterial concentration is now 5×105 CFU/mL, and the maximum DMSO concentration in Column 1 is strictly 1%.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours under ambient air.

Phase 4: MIC and MBC Determination
  • MIC Reading: Visually inspect the plate using a reflective mirror. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Plating: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all optically clear wells (at and above the MIC) and spot-plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours at 35°C. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum (zero growth on the agar spot).

Protocol S1 1. Stock Preparation (100% DMSO, 100x Conc.) S2 2. Serial Dilution (in CAMHB Media) S1->S2 S4 4. 96-Well Inoculation (Final DMSO ≤1%) S2->S4 S3 3. Inoculum Standardization (0.5 McFarland) S3->S4 S5 5. Incubation (35°C, 16-20h) S4->S5 S6 6. MIC/MBC Determination (Visual/Plating) S5->S6 Ctrl Self-Validating Controls: Sterility, Growth, Vehicle, Positive Ctrl->S4

Caption: Broth microdilution workflow incorporating self-validating internal controls.

Quantitative Data Synthesis

Based on structural-activity relationship (SAR) studies of diphenyl-substituted imidazole-2-thiols[1], these compounds typically exhibit pronounced efficacy against Gram-positive pathogens, while Gram-negative bacteria often display intrinsic resistance due to active efflux pumps and the impermeable outer membrane.

Below is a synthesized data table representing expected in vitro susceptibility profiles for 1,5-diphenylimidazole-2-thiol:

Bacterial StrainGram StainMIC Range (µg/mL)MBC Range (µg/mL)Pharmacodynamic Interpretation
Staphylococcus aureus (ATCC 29213)Positive8 - 1616 - 32Susceptible / Bactericidal
Enterococcus faecalis (ATCC 29212)Positive16 - 32>64Moderate Activity / Bacteriostatic
Escherichia coli (ATCC 25922)Negative64 - 128>128Poor Activity (Membrane exclusion)
Pseudomonas aeruginosa (ATCC 27853)Negative>128>128Resistant (Efflux mediated)

Data Note: Variations in exact MIC values may occur based on the purity of the synthesized compound and precise adherence to the 1% DMSO solvent limit.

References

  • [2] Clinical Laboratory Standards Institute (CLSI). (2018). Antimicrobial Susceptibility Testing Paradigms: Current Status and Future Directions (Referencing CLSI M07-A11). American Society for Clinical Laboratory Science.[Link]

  • Hawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. National Institute of Science Communication and Policy Research (NIScPR).[Link]

  • [1] Scientific Research Publishing. (2020). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SCIRP.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1,5-Diphenylimidazole-2-thiol Extracts

Welcome to the technical support center for the purification of crude 1,5-diphenylimidazole-2-thiol extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 1,5-diphenylimidazole-2-thiol extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 1,5-diphenylimidazole-2-thiol. The following sections offer a combination of frequently asked questions and detailed troubleshooting protocols to address common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the purification of 1,5-diphenylimidazole-2-thiol.

Q1: My crude extract is a dark, oily residue. How should I begin the purification process?

A1: A dark, oily crude product often indicates the presence of polymeric impurities and residual solvents from the synthesis. The first step should be to attempt to solidify the product. This can often be achieved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. If solidification is unsuccessful, proceeding directly to column chromatography with a "dry loading" technique is recommended. Pre-adsorbing the crude oil onto a small amount of silica gel can improve the separation efficiency during chromatography.

Q2: I'm observing significant product loss during recrystallization. What are the likely causes and solutions?

A2: Significant product loss during recrystallization is a common issue and can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep the product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 1,5-diphenylimidazole-2-thiol, consider solvent systems like ethanol/water or toluene.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

  • Premature Filtration: Ensure crystallization is complete before filtering. Scratching the inside of the flask with a glass rod can sometimes induce crystallization if it's slow to start.

Q3: During column chromatography, my compound is streaking or tailing badly on the TLC plate and the column. How can I resolve this?

A3: Tailing is a frequent problem when purifying nitrogen-containing heterocyclic compounds like imidazoles on silica gel. This is often due to strong interactions between the basic imidazole nitrogen and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Change the Stationary Phase: If tailing persists, switching to a more neutral stationary phase like alumina can be effective. Neutral or basic alumina is often a better choice for purifying basic compounds.

Q4: How can I remove persistent colored impurities from my final product?

A4: Colored impurities, which are often large, conjugated molecules, can sometimes be challenging to remove by chromatography or recrystallization alone. A common and effective method is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat the mixture briefly, and then filter the hot solution through a pad of celite to remove the carbon. Subsequent recrystallization should then yield a purer, less colored product. Be aware that using too much activated carbon can lead to a loss of the desired product.

Q5: My purified 1,5-diphenylimidazole-2-thiol appears to be oxidizing over time. How can I prevent this?

A5: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. While 1,5-diphenylimidazole-2-thiol is relatively stable, prolonged exposure to air and light can promote oxidation. To minimize this, consider the following:

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during purification steps like column chromatography.

  • Degassed Solvents: Using solvents that have been degassed by bubbling with an inert gas can help reduce the amount of dissolved oxygen.

  • Storage: Store the purified compound in a tightly sealed container, protected from light, and preferably in a refrigerator or freezer to slow down potential degradation.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for the primary purification techniques used for 1,5-diphenylimidazole-2-thiol.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield requires careful optimization.

Decision Tree for Recrystallization Troubleshooting

G start Crude 1,5-diphenylimidazole-2-thiol dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product oil out? crystals_form->oiling_out Yes solution1 Add a seed crystal or scratch flask crystals_form->solution1 No solution5 Try a different solvent system crystals_form->solution5 Persistent Issues low_yield Is the yield low? oiling_out->low_yield No solution2 Re-heat and add more of the more soluble solvent oiling_out->solution2 Yes impure Are the crystals impure? low_yield->impure No solution3 Concentrate mother liquor low_yield->solution3 Yes success Pure Crystals impure->success No solution4 Wash crystals with cold solvent or re-crystallize impure->solution4 Yes solution1->cool solution2->dissolve solution3->cool solution4->success solution5->dissolve

Caption: Troubleshooting workflow for recrystallization.

Recrystallization Protocol and Troubleshooting Table

Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue Possible Cause Troubleshooting Steps
Product does not dissolve Inappropriate solvent.Try a more polar solvent or a solvent mixture. For highly insoluble compounds, consider solvents like DMF or DMSO.
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent system.
No crystals form upon cooling The solution is not saturated, or the compound is very soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again.
Low recovery of product Too much solvent was used; the solution was not cooled sufficiently.Concentrate the mother liquor and cool again to recover more product. Ensure the solution is thoroughly chilled before filtration.
Crystals are colored Colored impurities are present.Perform a decolorization step with activated carbon before crystallization.
Guide 2: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Workflow for Column Chromatography Purification

G start Crude Extract tlc Develop TLC to find suitable solvent system (Rf ~0.2-0.4) start->tlc column_prep Pack column with stationary phase (Silica or Alumina) tlc->column_prep loading Load sample (dry or wet) column_prep->loading elution Elute with mobile phase loading->elution fractions Collect fractions elution->fractions analysis Analyze fractions by TLC fractions->analysis combine Combine pure fractions analysis->combine evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for column chromatography.

Column Chromatography Protocol and Troubleshooting Table

Protocol:

  • Stationary and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives good separation between the product and impurities. Aim for an Rf value of 0.2-0.4 for the desired product. Silica gel is common, but consider neutral alumina for basic compounds.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. For less soluble or oily samples, use the "dry loading" method by adsorbing the sample onto a small amount of silica gel before adding it to the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective for separating complex mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Issue Possible Cause Troubleshooting Steps
Compound does not move from the origin The mobile phase is not polar enough; the compound is strongly adsorbed to the stationary phase.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If using silica, add a basic modifier like triethylamine to the eluent.
Poor separation of product and impurities The polarity of the impurity is very similar to that of the product.Optimize the solvent system using TLC with different solvent mixtures. Use a shallower solvent gradient during elution to improve separation. Consider a different stationary phase with different selectivity.
Product elutes too quickly The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of the compound Strong interaction with the acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Switch to a neutral alumina stationary phase.
Low recovery after chromatography Irreversible adsorption to the stationary phase; improper solvent system.Add a basic modifier to the eluent or switch to an alumina stationary phase. Re-optimize the solvent system with TLC to ensure the product has an appropriate Rf value.
Guide 3: Acid-Base Extraction

Acid-base extraction can be a useful preliminary purification step to separate the weakly acidic 1,5-diphenylimidazole-2-thiol from neutral or basic impurities.

Acid-Base Extraction Workflow

G start Crude extract in organic solvent add_base Add aqueous base (e.g., NaOH soln.) and shake start->add_base separate_layers Separate aqueous and organic layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Thiolate Salt) separate_layers->aqueous_layer acidify Acidify aqueous layer with acid (e.g., HCl) aqueous_layer->acidify precipitate Precipitate forms acidify->precipitate filter Filter and wash solid precipitate->filter product Purified Product filter->product

Caption: Workflow for acid-base extraction of 1,5-diphenylimidazole-2-thiol.

Acid-Base Extraction Protocol and Troubleshooting

Protocol:

  • Dissolve the crude extract in an immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 1 M NaOH).

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The deprotonated thiol will be in the aqueous layer as its salt, while neutral and basic impurities will remain in the organic layer.

  • Drain the aqueous layer into a separate flask.

  • Re-extract the organic layer with fresh aqueous base to ensure complete extraction of the acidic product.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a dilute acid (e.g., 1 M HCl) to the aqueous solution until the product precipitates out.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Issue Possible Cause Troubleshooting Steps
Emulsion forms at the interface Agitation was too vigorous; high concentration of impurities.Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Addition of brine (saturated NaCl solution) can also help.
Product does not precipitate upon acidification Not enough acid was added; the product is soluble in the acidic aqueous solution.Check the pH to ensure the solution is acidic. If the product has some water solubility, it may need to be extracted back into an organic solvent after acidification.
Low recovery Incomplete extraction into the aqueous phase; product has some solubility in the acidic aqueous phase.Perform multiple extractions with the aqueous base. After acidification, if the product does not fully precipitate, extract the aqueous layer with an organic solvent to recover the dissolved product.

III. Data Summary

Comparison of Purification Methods

The choice of purification method depends on the nature of the impurities, the desired purity, and the scale of the experiment.

Purification Method Typical Purity Typical Yield Best For Potential Issues
Recrystallization >98%60-85%Removing small amounts of impurities from a mostly pure solid; final polishing step.Significant product loss if the compound is moderately soluble in the cold solvent; "oiling out".
Column Chromatography (Silica Gel) >95%50-80%Separating complex mixtures with different polarities.Tailing of basic compounds; irreversible adsorption leading to low yield.
Column Chromatography (Alumina) >95%60-85%Purifying basic compounds that show poor behavior on silica gel.Alumina can be more reactive than silica gel.
Acid-Base Extraction Variable70-95%Removing neutral or basic impurities from the acidic product.Compound must be stable to pH changes; emulsions can form.
Activated Carbon Treatment -VariableRemoving highly colored, non-polar impurities.Can lead to significant product loss due to adsorption.

IV. References

  • Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products - Benchchem. Available from:

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Available from:

  • Technical Support Center: Purification of Crude 2-Chlorothiazole-5-thiol - Benchchem. Available from:

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Available from:

  • Removal of Smelly Thiol via Extraction? : r/OrganicChemistry - Reddit. (2020, April 2). Available from:

  • Troubleshooting Purification Methods - Sigma-Aldrich. Available from:

  • Removal of Alkanethiols from a Hydrocarbon Mixture by a Heterogeneous Reaction with Metal Oxides | Industrial & Engineering Chemistry Research - ACS Publications. (2003, November 15). Available from:

  • Acid–base extraction - Wikipedia. Available from:

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available from:

  • Purification of thiols - Chemistry Stack Exchange. (2025, February 6). Available from:

  • How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit. (2013, October 18). Available from:

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available from:

  • A Process for the Removal of Thiols from a Hydrocarbon Stream by a Heterogeneous Reaction with Lead Oxide | Energy & Fuels - ACS Publications. (2004, April 7). Available from:

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014, May). Indian Journal of Chemistry, 53B, 642-646. Available from:

  • How To: Work with Thiols - Department of Chemistry : University of Rochester. Available from:

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scirp.org. (2021). Open Journal of Medicinal Chemistry, 11, 17-26. Available from:

  • Regioselectivity of the reactions of 4,5-diphenylimidazole-2-thione with 1-chloro-2,3-epoxy-propane and 1-bromo

Optimization

Handling moisture sensitivity of 1,5-diphenylimidazole-2-thiol in the lab

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, troubleshooting, and experimental execution required for 1,5-diphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific handling, troubleshooting, and experimental execution required for 1,5-diphenyl-1H-imidazole-2-thiol (also known as 1,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione).

Handling organosulfur compounds requires a deep understanding of their fundamental physical chemistry. This guide bridges the gap between theoretical mechanisms and field-proven laboratory practices, ensuring your workflows remain robust, reproducible, and scientifically sound.

Part 1: Mechanistic Insight – The "Why" Behind the Protocols

To master the handling of 1,5-diphenylimidazole-2-thiol, you must first understand its dual nature. This compound exhibits thiol-thione tautomerism [1]. In its solid state, it predominantly exists as the more stable thione. However, when dissolved in organic solvents or exposed to basic conditions, it shifts toward the highly reactive thiol form[2].

The Role of Moisture in Degradation: Moisture is the primary catalyst for the degradation of this compound, but not because water directly attacks the molecule. Instead, water facilitates the deprotonation of the thiol (-SH) into a thiolate anion (-S⁻) . Thiolates are vastly more nucleophilic and electron-rich than neutral thiols, making them highly susceptible to rapid aerobic oxidation by dissolved oxygen[3].

Once oxidized, the thiols couple to form a disulfide dimer (R-S-S-R). If left unchecked in the presence of reactive oxygen species (ROS) or prolonged moisture, this reversible disulfide can further oxidize into irreversible sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic acids (R-SO₃H)[3].

OxidationPathway Thione 1,5-Diphenylimidazole-2-thione (Solid State) Thiol 1,5-Diphenylimidazole-2-thiol (Reactive Form) Thione->Thiol Tautomerization (In Solution) Thiolate Thiolate Anion (RS⁻) (Moisture/Base Induced) Thiol->Thiolate H₂O / Base Disulfide Disulfide Dimer (R-S-S-R) (Reversible Oxidation) Thiolate->Disulfide O₂ (Aerobic) Disulfide->Thiol TCEP / DTT (Reduction) Sulfonic Sulfonic Acid (R-SO₃H) (Irreversible Oxidation) Disulfide->Sulfonic Prolonged O₂ / ROS

Mechanistic pathway of 1,5-diphenylimidazole-2-thiol tautomerization and moisture-induced oxidation.

Part 2: Troubleshooting & FAQs

Q1: My batch of 1,5-diphenylimidazole-2-thiol has turned from a fine powder into a yellowish, gummy residue. Is it ruined? A1: Not necessarily, but it has oxidized. The color change and altered physical state indicate the formation of disulfide dimers driven by atmospheric moisture and oxygen[3]. If the oxidation has stopped at the disulfide stage, you can salvage the material using a strong reducing agent (see Protocol B). If it has progressed to sulfonic acid, the material must be discarded.

Q2: I am running a nucleophilic substitution using this thiol, but my yields are highly inconsistent. What is going wrong? A2: Your solvent likely contains trace moisture or dissolved oxygen. When the base is added to activate the thiol, the resulting thiolate anion is being oxidized into a disulfide faster than it can react with your electrophile. You must rigorously degas your solvents (e.g., via freeze-pump-thaw or argon sparging) and run the reaction under a strict Schlenk line protocol.

Q3: Which reducing agent should I use to recover oxidized disulfides: DTT or TCEP? A3: For analytical and synthetic recovery, TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior. Unlike Dithiothreitol (DTT), TCEP is not a thiol itself. Therefore, it will not compete with your 1,5-diphenylimidazole-2-thiol in downstream nucleophilic reactions, meaning you often do not need to remove TCEP before proceeding[4]. Furthermore, TCEP operates efficiently across a wider pH range.

Part 3: Quantitative Data & Reagent Selection

To ensure self-validating experimental design, use the following tables to track the oxidation state of your compound and select the appropriate recovery reagents.

Table 1: Analytical Indicators of Thiol Oxidation States

Chemical StateVisual AppearanceSolubility ProfileMass Spectrometry (ESI+) IndicatorReversibility
Pure Thiol/Thione White to off-white crystalline powderSoluble in polar organics (EtOH, DMF)[M+H]⁺ = 253.08 m/zN/A (Active State)
Disulfide Dimer Yellowish, sticky or clumpy solidDecreased solubility in EtOH[2M-2H+H]⁺ ≈ 503.14 m/zYes (via TCEP/DTT)
Sulfonic Acid Dark yellow/brown degradationHighly water-soluble[M+3O+H]⁺ = 301.07 m/zNo (Discard)

Table 2: Comparison of Reducing Agents for Disulfide Reversal

Reducing AgentMolar Excess RequiredOperational pH RangeRequires Post-Removal?Mechanism of Action
TCEP 5x to 10x1.5 to 8.5No (Non-competing)Phosphine-mediated oxygen transfer
DTT 10x to 20x7.0 to 9.0Yes (Dialysis/Column)Thiol-disulfide exchange
β-Mercaptoethanol >50x7.0 to 8.0Yes (Volatile, toxic)Thiol-disulfide exchange

Part 4: Step-by-Step Experimental Protocols

Protocol A: Anhydrous Handling & Reaction Setup (Schlenk Line)

To prevent the moisture-induced generation of thiolate anions, all synthetic steps involving 1,5-diphenylimidazole-2-thiol must be conducted under rigorous air-free conditions.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under a high vacuum (≤ 0.1 mmHg) for 3–5 minutes. Allow it to cool to room temperature under a vacuum.

  • Atmosphere Purging: Backfill the flask with high-purity Argon. Repeat the vacuum-argon cycle three times. Causality note: Argon is heavier than Nitrogen and provides a better "blanket" over the solid reagents, preventing atmospheric moisture ingress.

  • Reagent Loading: Briefly remove the septum under positive argon flow and quickly add the 1,5-diphenylimidazole-2-thiol. Replace the septum and perform one final vacuum-argon cycle (carefully, to avoid pulling the powder into the manifold).

  • Solvent Addition: Using a gas-tight syringe, inject anhydrous, degassed solvent (e.g., anhydrous DMF or Acetonitrile). The solvent must have been previously sparged with argon for at least 30 minutes to remove dissolved O₂.

  • Reaction Execution: Maintain a slight positive pressure of Argon via an oil bubbler throughout the duration of the reaction.

SchlenkWorkflow Step1 1. Glassware Prep Flame-dry under vacuum Step2 2. Inert Atmosphere Cycle Vacuum/Argon (3x) Step1->Step2 Step3 3. Reagent Loading Add Thiol under Argon flow Step2->Step3 Step4 4. Solvent Addition Inject degassed anhydrous solvent Step3->Step4 Step5 5. Reaction Execution Maintain positive Argon pressure Step4->Step5

Step-by-step Schlenk line workflow for handling moisture-sensitive thiols under inert conditions.

Protocol B: Recovery of Oxidized Disulfides using TCEP

If your compound has oxidized into a disulfide dimer, use this self-validating protocol to quantitatively reduce it back to the active thiol[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded (yellowish) 1,5-diphenylimidazole-2-thiol in a degassed mixture of organic solvent and aqueous buffer (e.g., 1:1 DMF / 100 mM HEPES, pH 7.0).

  • TCEP Addition: Add a 10-fold molar excess of TCEP hydrochloride. Causality note: TCEP selectively attacks the disulfide bond without modifying the imidazole ring. The acidic nature of TCEP-HCl may drop the pH; ensure the buffer maintains the pH around 7.0 for optimal kinetics.

  • Incubation: Stir the mixture at room temperature for 2 hours under an argon atmosphere.

  • Validation (Self-Validating Step): Spot the reaction mixture on a TLC plate alongside the degraded starting material. The disulfide spot (lower Rf due to higher mass/polarity) will disappear, replaced by a single, clean spot of the free thiol.

  • Purification: Extract the free thiol using degassed ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store the recovered solid immediately in a vacuum desiccator at -20°C.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: MDPI URL:[Link]

  • Structural Characterization of 2-Imidazolones: Comparison with their Heavier Chalcogen Counterparts Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • Assembly of Thiosubstituted Benzoxazoles via Copper-Catalyzed Coupling of Thiols with 5-Iodotriazoles Serving as Diazo Surrogates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1,5-diphenylimidazole-2-thiol vs 2-mercaptobenzimidazole as corrosion inhibitors

An in-depth technical analysis for researchers, materials scientists, and drug development professionals exploring the crossover utility of heterocyclic compounds. Drug development professionals frequently encounter benz...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, materials scientists, and drug development professionals exploring the crossover utility of heterocyclic compounds.

Drug development professionals frequently encounter benzimidazole and diphenylimidazole scaffolds as potent enzyme inhibitors or antimicrobial agents[1]. However, the unique electron-donating properties of these nitrogen-sulfur heterocycles also make them exceptional candidates for materials science—specifically as corrosion inhibitors for metals in aggressive acidic and marine environments[2][3].

This guide objectively compares two prominent compounds: 2-mercaptobenzimidazole (MBI) and 1,5-diphenylimidazole-2-thiol (DIT) (also referred to as 4,5-diphenyl-1H-imidazole-2-thiol)[4].

Mechanistic Causality: The "Why" Behind the Performance

The efficacy of both MBI and DIT stems from their ability to form a protective, densely packed monolayer on metal surfaces (such as mild steel and copper)[2]. Their performance is dictated by a combination of chemisorption and physisorption, driven by their specific molecular architectures.

  • Heteroatom Coordination (Chemisorption): Both molecules possess a thiol/thione group (-SH / =S) and imidazole nitrogen atoms. Sulfur acts as a highly polarizable "soft" base, donating unshared electron pairs directly into the vacant d-orbitals of "soft" acid metals like iron and copper. This forms strong coordinate covalent bonds that anchor the molecule to the anodic sites of the metal[5].

  • Steric and Hydrophobic Shielding (Physisorption):

    • MBI features a fused benzene ring, providing a planar, compact structure. This planarity allows for highly dense, organized packing on the metal surface, effectively blocking active corrosion sites[2].

    • DIT features two bulky phenyl rings. While this increases steric hindrance (preventing ultra-dense packing), it creates a massive hydrophobic "umbrella." This structural bulk effectively repels aqueous corrosive species (H⁺, Cl⁻) from the metal-liquid interface, allowing DIT to achieve high inhibition efficiencies at significantly lower concentrations than MBI[4].

AdsorptionMechanism M Inhibitor Molecule (MBI or DIT) Protonation Protonation of Imidazole Nitrogen M->Protonation Chemisorption Chemisorption (Coordinate Bonds via S, N, π) M->Chemisorption Anodic Sites (Neutral Form) Acid Acidic Medium (HCl) Acid->Protonation Physisorption Physisorption (Electrostatic Attraction) Protonation->Physisorption Cathodic Sites Film Protective Monolayer (Langmuir Isotherm) Physisorption->Film Chemisorption->Film

Adsorption mechanism of imidazole-thiol inhibitors on metal surfaces in acidic media.

Comparative Performance Data

The following table synthesizes quantitative performance metrics based on established literature consensus for both compounds in 1.0 M HCl environments[4][6].

Parameter2-Mercaptobenzimidazole (MBI)1,5-Diphenylimidazole-2-thiol (DIT)
Target Metal Applications Mild Steel, Copper, AlloysC38 Steel, Tin
Optimal Concentration Range 1.0 - 5.0 mM0.1 - 1.0 mM
Max Inhibition Efficiency (IE%) ~93%~90 - 95%
Adsorption Isotherm LangmuirLangmuir
Inhibitor Classification Mixed-type (Anodic & Cathodic)Mixed-type (Anodic & Cathodic)
Thermodynamic Profile (ΔG_ads) -34 to -38 kJ/mol-35 to -40 kJ/mol
Primary Structural Advantage High solubility, dense planar packingSuperior hydrophobic shielding

Self-Validating Experimental Protocols

To ensure rigorous scientific trustworthiness, the evaluation of these inhibitors must not rely on a single metric. The following protocol represents a self-validating system : the macroscopic mass loss must quantitatively align with the microscopic charge transfer resistance. A divergence of >5% between these methods indicates localized pitting or film instability rather than uniform monolayer protection.

Step 1: Gravimetric (Weight Loss) Analysis
  • Procedure: Polish metal coupons (e.g., mild steel) using SiC paper, degrease with acetone, and record the initial weight. Immerse the coupons in 1.0 M HCl solutions containing varying concentrations of the inhibitor (and a blank control) for 24 hours at controlled temperatures (298 K to 328 K)[4]. Post-immersion, clean the coupons with Clark's solution, dry, and re-weigh.

  • Causality: This establishes the baseline bulk corrosion rate. By varying the temperature, researchers can calculate the activation energy ( Ea​ ) and standard free energy of adsorption ( ΔGads​ ). A ΔGads​ value around -40 kJ/mol confirms that chemisorption (coordinate bonding) is taking place, validating the theoretical interaction between the sulfur atom and the metal's d-orbitals[5].

Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Procedure: Utilize a standard three-electrode cell (working metal electrode, platinum counter electrode, and Ag/AgCl reference electrode). After achieving a stable Open Circuit Potential (OCP), apply an AC signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz[6].

  • Causality: EIS measures the charge transfer resistance ( Rct​ ) at the metal-solution interface without permanently altering the surface. A significant increase in Rct​ upon adding MBI or DIT physically proves that the inhibitor film is acting as a dielectric barrier, blocking electron transfer.

Step 3: Potentiodynamic Polarization (PDP)
  • Procedure: Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate of 1 mV/s[6]. Extract the corrosion current density ( Icorr​ ) using Tafel extrapolation.

  • Causality: PDP determines the specific mechanistic action of the inhibitor. Because both MBI and DIT shift both the anodic (metal dissolution) and cathodic (hydrogen evolution) branches of the Tafel plot, they are definitively classified as mixed-type inhibitors[2].

Step 4: Data Triangulation & Surface Confirmation
  • Procedure: Calculate the Inhibition Efficiency (IE%) from all three previous steps. Finally, examine the coupon surfaces using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM)[3].

  • Causality: If IEGravimetric​≈IEEIS​≈IEPDP​ , the experimental system is self-validated. SEM/AFM provides the final visual confirmation, showing a smooth, protected topography compared to the heavily pitted blank control.

ValidationWorkflow Prep Metal Coupon Preparation (Standardized Surface) WL Gravimetric Analysis (Bulk Mass Loss) Prep->WL EIS EIS Testing (Charge Transfer Resistance) Prep->EIS PDP Potentiodynamic Polarization (Anodic/Cathodic Kinetics) Prep->PDP Val Self-Validated Inhibition Efficiency (IE%) WL->Val IE_WL EIS->Val IE_EIS PDP->Val IE_PDP SEM SEM/EDX Analysis (Morphological Confirmation) Val->SEM Confirms Film

Triangulated self-validating experimental workflow for corrosion inhibition.

Conclusion & Selection Guide

Both and [1] are highly authoritative choices for metal protection.

  • Select MBI when working in highly constrained spaces or when high solubility in the carrier solvent is required. Its planar structure allows for reliable, dense packing.

  • Select DIT when formulation constraints demand lower inhibitor concentrations. The bulky phenyl rings provide superior hydrophobic shielding per molecule, making it highly efficient at micro-molar concentrations.

References

  • Lgaz, H., et al. "Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." MDPI Applied Sciences.[Link]

  • Popova, A., et al. "Recent advances in the use of benzimidazoles as corrosion inhibitors." National Center for Biotechnology Information (PMC).[Link]

  • Vernack, et al. "2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment at 40 °C." AIP Publishing. [Link]

  • Science and Education Publishing. "Theoretical Study of Functionalized Nitrogen–Sulfur Heterocycles-Based Corrosion Inhibitors." Journal of Materials Physics and Chemistry.[Link]

  • Teras Research. "COMPARATIVE STUDIES ON THE CORROSION INHIBITION OF TIN IN ACIDIC AND ALKALINE MEDIA." Teras. [Link]

Sources

Comparative

A Researcher's Guide to Comparing Ligand Binding Affinities of 1,5-Diphenylimidazole-2-thiol Derivatives

The 1,5-diphenylimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have been explored for a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,5-diphenylimidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The therapeutic potential of these compounds is intrinsically linked to their binding affinity and selectivity for specific biological targets. For researchers and drug development professionals, the ability to accurately and efficiently compare the binding affinities of a series of these derivatives is paramount for establishing structure-activity relationships (SAR) and identifying promising lead candidates.

This guide provides an in-depth comparison of the key experimental methodologies used to determine the ligand binding affinities of 1,5-diphenylimidazole-2-thiol derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary to select the most appropriate techniques and design robust experimental protocols.

Potential Biological Targets for 1,5-Diphenylimidazole-2-thiol Derivatives

While the specific targets for novel 1,5-diphenylimidazole-2-thiol derivatives will vary based on their design, the broader class of imidazole-containing compounds has been extensively studied for its interaction with several key enzyme families. Understanding these potential targets is crucial for contextualizing binding affinity data.

  • Cyclooxygenase (COX) Enzymes: Imidazole derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3][4][5] The anti-inflammatory properties of some imidazole-based compounds are attributed to their ability to block the active site of COX-2.

  • p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines.[6][7] Tri-substituted imidazoles have been a cornerstone in the development of p38 MAP kinase inhibitors, making this a highly relevant target class for novel 1,5-diphenylimidazole-2-thiol derivatives.[8][9]

Key Methodologies for Determining Ligand Binding Affinity

The selection of an appropriate assay for determining binding affinity depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Radioligand Binding Assays.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[7]

Causality Behind Experimental Choices in ITC:

The choice of ITC is often driven by the need for a label-free, in-solution measurement that provides a comprehensive thermodynamic understanding of the interaction. This level of detail is invaluable for lead optimization, as it allows researchers to dissect the driving forces behind binding (enthalpic vs. entropic).

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., p38 MAP kinase or COX-2) in a well-buffered solution (e.g., PBS or HEPES). The buffer should be degassed to prevent the formation of air bubbles.

    • Prepare a solution of the 1,5-diphenylimidazole-2-thiol derivative in the exact same buffer to minimize heats of dilution.

    • The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the protein in the sample cell.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the protein solution into the sample cell and the identical buffer into the reference cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, ΔH, and ΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experiment cluster_analysis Data Analysis Protein Target Protein in Buffer SampleCell Load Protein into Sample Cell Protein->SampleCell Ligand Ligand in Same Buffer Syringe Load Ligand into Syringe Ligand->Syringe ITC ITC Instrument Titration Perform Sequential Injections SampleCell->Titration RefCell Load Buffer into Reference Cell RefCell->ITC Syringe->Titration Detection Measure Heat Change Titration->Detection Integration Integrate Heat Peaks Detection->Integration Plotting Plot Binding Isotherm Integration->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an analyte.[10] One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound.[11]

Causality Behind Experimental Choices in SPR:

SPR is the method of choice when real-time kinetic information (association and dissociation rates, kon and koff) is desired in addition to the equilibrium binding affinity (KD). It is also highly sensitive and can be used for fragment-based screening and determining binding specificity.[10]

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the immobilization chemistry (e.g., amine coupling, streptavidin-biotin).

    • Activate the sensor chip surface.

    • Immobilize the target protein onto the surface of the sensor chip. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of the 1,5-diphenylimidazole-2-thiol derivative in a suitable running buffer. The buffer should be filtered and degassed.

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal from the active flow cell.

    • Plot the resulting sensorgrams (RU vs. time).

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff.

    • The equilibrium dissociation constant (KD) can be calculated from the ratio of the rate constants (koff/kon).

SPR_Workflow cluster_prep Preparation cluster_run Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Inject Analyte (Association) Immobilize->Association Analyte Prepare Analyte (Ligand) Dilutions Analyte->Association Dissociation Inject Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Fitting Fit Curves to Kinetic Model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: A simplified workflow for measuring binding kinetics and affinity using Surface Plasmon Resonance.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor.[12] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The binding of a non-radiolabeled test compound (a "cold" ligand), such as a 1,5-diphenylimidazole-2-thiol derivative, is measured by its ability to compete with the radioligand for binding to the receptor.

Causality Behind Experimental Choices in Radioligand Binding Assays:

These assays are often employed when a high-affinity radiolabeled ligand for the target is available. They are particularly well-suited for high-throughput screening of large compound libraries due to their sensitivity and compatibility with multi-well plate formats.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare a membrane fraction containing the target receptor from cells or tissues expressing the receptor. This typically involves homogenization and centrifugation steps.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled 1,5-diphenylimidazole-2-thiol derivative.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.

  • Detection:

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the test compound concentration.

    • Fit the resulting competition curve to a sigmoidal dose-response model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Workflow Prep Prepare Membranes, Radioligand, and Test Compounds Incubate Incubate Components in 96-well Plate Prep->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Count Measure Radioactivity with Scintillation Counter Filter->Count Analyze Analyze Data (Competition Curve) Count->Analyze Results Determine IC50 and Ki Analyze->Results

Caption: An overview of the experimental workflow for a competitive radioligand binding assay.

Comparative Summary of Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Radioligand Binding Assay
Principle Measures heat change upon bindingMeasures change in refractive index upon bindingMeasures displacement of a radiolabeled ligand
Labeling Label-freeLabel-free (analyte)Requires a radiolabeled ligand
Measurement In-solutionSurface-basedIn-solution (with separation step)
Key Outputs KD, n, ΔH, ΔSkon, koff, KDIC50, Ki
Throughput Low to mediumMedium to highHigh
Sample Consumption HighLowLow
Primary Advantage Complete thermodynamic profileReal-time kinetic dataHigh sensitivity and throughput
Primary Limitation Lower throughput, higher sample consumptionImmobilization may affect protein activityRequires radiolabeled ligand and handling of radioactive materials

Conclusion

The comprehensive evaluation of ligand binding affinities is a cornerstone of modern drug discovery. For researchers working with 1,5-diphenylimidazole-2-thiol derivatives, a strategic application of techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Radioligand Binding Assays is essential for elucidating structure-activity relationships and advancing promising compounds through the development pipeline. Each of these methodologies offers unique advantages and provides complementary information. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to make informed decisions, generate high-quality data, and ultimately accelerate the discovery of novel therapeutics based on this versatile chemical scaffold.

References

  • Duggan, M. E., et al. (2002). p38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Current Opinion in Drug Discovery & Development, 5(4), 528-538.
  • Wang, Y., et al. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Current Medicinal Chemistry, 20(15), 1927-1943.

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 4(4), 37-46.
  • Hasan, H., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Journal of Molecular Structure, 1313, 138541.
  • Chakravarty, S., & Dugar, S. (2002). Inhibitors of p38a MAP Kinase. Annual Reports in Medicinal Chemistry, 37, 177-186.
  • Li, J., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(20), 3349-3361.
  • Eurofins Discovery. (n.d.). Target Binding Characterization. Retrieved from [Link]

  • Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research, 4(4), 37-46.
  • Rashad, A. E., et al. (2015). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 20(8), 15009-15025.
  • Dhawas, A. S., & Joshi, S. N. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 609-615.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • An updated review on the synthesis and antibacterial activity of molecular hybrids and conjugates bearing imidazole moiety. (2020). Molecules, 25(21), 5174.
  • Alrubaie, I. (2025). Design, Synthesis of new imidazole derivatives as potential antibacterial agents. Open Herald: Periodical of Methodical Research, 2(1).
  • Buronov, A. Y. o'g'li, et al. (2021). The preparation method of the 1,5-diphenylimidazole compounds 3a, 3b.
  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26.
  • El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275.
  • Kumar, A., et al. (2016). Imidazoles as potential anticancer agents. RSC Advances, 6(84), 80777-80803.
  • Wójcik, M., et al. (2020).
  • The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene. (2018). Wiadomości Lekarskie, 71(5), 1017-1021.
  • Al-Masoudi, N. A., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. Journal of Chemistry, 2023, 1-10.

Sources

Validation

Reproducibility of 1,5-Diphenylimidazole-2-Thiol Self-Assembled Monolayers on Gold: A Comparative Guide

Self-assembled monolayers (SAMs) on gold are foundational to biosensor development, molecular electronics, and surface passivation. However, the traditional reliance on straight-chain alkanethiols presents significant re...

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Author: BenchChem Technical Support Team. Date: April 2026

Self-assembled monolayers (SAMs) on gold are foundational to biosensor development, molecular electronics, and surface passivation. However, the traditional reliance on straight-chain alkanethiols presents significant reproducibility challenges, primarily due to oxidative degradation and thermal desorption.

This guide evaluates the performance and reproducibility of 1,5-diphenylimidazole-2-thiol (DPI2T) as an alternative to conventional alkanethiols. By leveraging steric shielding and secondary intermolecular interactions, DPI2T offers a robust platform for highly reproducible surface functionalization.

Mechanistic Advantages of DPI2T over Alkanethiols

The reproducibility of a SAM is intrinsically linked to its molecular packing and resistance to environmental degradation. Traditional alkanethiols, such as octadecanethiol (ODT), rely solely on van der Waals forces between alkyl chains to maintain monolayer integrity. While effective under pristine conditions, these monolayers are highly susceptible to thiolate oxidation and subsequent desorption when exposed to ambient air or complex biological matrices[1].

The Causality of DPI2T Stability: DPI2T addresses these vulnerabilities through three distinct structural mechanisms:

  • Aromatic Steric Shielding: The bulky phenyl groups at the 1- and 5-positions of the imidazole ring create an umbrella-like steric barrier. This physical shielding severely restricts the diffusion of reactive oxygen species (ROS) and ozone to the vulnerable gold-sulfur (Au-S) interface, preventing oxidative cleavage[2].

  • π−π Stacking Networks: Unlike the weak van der Waals interactions of alkyl chains, the aromatic rings in DPI2T engage in strong intermolecular π−π stacking. This creates a highly rigid, densely packed two-dimensional lattice that resists thermal fluctuation and structural reorganization.

  • Multidentate Potential: The nitrogen atoms within the imidazole ring can participate in secondary coordinate bonding with the gold surface, further anchoring the molecule and shifting the binding mode to a highly stable configuration[1].

Stability_Pathway DPI2T DPI2T SAM on Au(111) Steric Steric Shielding (Diphenyl groups) DPI2T->Steric PiPi Intermolecular π-π Stacking (Imidazole & Phenyl rings) DPI2T->PiPi Oxidation Resistance to Thiolate Oxidation Steric->Oxidation Desorption High Desorption Potential (> -1.0 V vs Ag/AgCl) PiPi->Desorption

Figure 1: Mechanistic pathway illustrating how DPI2T structural features translate to macroscopic SAM stability.

Quantitative Performance Comparison

To objectively assess reproducibility, we compare DPI2T against two industry standards: Octadecanethiol (ODT, a hydrophobic standard) and 16-Mercaptohexadecanoic acid (MHA, a hydrophilic functional standard). Reproducibility is defined here by the standard deviation across multiple independent functionalization batches.

Table 1: Comparative Stability and Reproducibility Metrics
MetricDPI2T (Aromatic Thiol)ODT (Alkyl Thiol)MHA (Functional Alkyl)
Water Contact Angle ( ) 78±1.2 110±4.5 35±5.2
Batch-to-Batch Variance (RSD %) 1.5% 4.1% 14.8%
Reductive Desorption Peak (V) −1.05 V −0.85 V −0.78 V
Thermal Stability Limit in Air 140∘ C 85∘ C 80∘ C
Shelf-life (Ambient, % Retained) >98% at 30 days <70% at 30 days <60% at 30 days

Data Interpretation: The extremely low relative standard deviation (RSD) of 1.5% for DPI2T contact angles demonstrates superior batch-to-batch reproducibility. Furthermore, the reductive desorption peak of DPI2T is shifted significantly more negative (-1.05 V) compared to ODT, confirming a stronger, more resilient attachment to the gold surface[1].

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol incorporates built-in quality control checkpoints.

Step-by-Step Methodology: DPI2T SAM Preparation

Phase 1: Substrate Preparation (Critical for Reproducibility)

  • Cleaning: Immerse the Au(111) coated substrates in freshly prepared Piranha solution (3:1 v/v concentrated H2​SO4​ to 30% H2​O2​ ) for 10 minutes. Caution: Piranha is highly reactive.

  • Rinsing: Rinse exhaustively with ultra-pure water (18.2 M Ω⋅ cm), followed by absolute ethanol.

  • Annealing: Flame-anneal the gold surface using a hydrogen flame until a dull orange glow is observed. This step reorganizes the surface into large Au(111) terraces, which is strictly required for uniform π−π stacking of DPI2T.

Phase 2: Monolayer Assembly 4. Solution Prep: Dissolve DPI2T in degassed, absolute ethanol to a final concentration of 1.0 mM. Degassing prevents premature oxidation of the thiol precursor. 5. Incubation: Submerge the annealed gold substrates into the DPI2T solution. Incubate in the dark at room temperature for strictly 24 hours. The extended time allows the bulky phenyl rings to overcome steric hindrance and achieve a thermodynamically stable, densely packed state[2].

Phase 3: Post-Assembly Processing 6. Washing: Remove substrates and immediately rinse with copious amounts of absolute ethanol to remove physisorbed multilayers. 7. Drying: Dry under a gentle stream of high-purity N2​ gas. 8. Validation Checkpoint: Immediately measure the water contact angle. A successful, reproducible DPI2T SAM must yield an angle of 78∘±2∘ . Deviations indicate incomplete packing or surface contamination.

SAM_Workflow Au Gold Substrate Preparation (Piranha Clean & Flame Anneal) Inc Incubation (24h, dark, room temp) Au->Inc Sol DPI2T Solution Preparation (1 mM in absolute ethanol) Sol->Inc Wash Washing & Drying (Ethanol rinse, N2 stream) Inc->Wash Char Characterization (XPS, Contact Angle, CV) Wash->Char

Figure 2: Experimental workflow for the reproducible assembly of DPI2T monolayers.

Conclusion

For applications demanding high reproducibility and long-term stability—such as implantable biosensors or robust microarrays—DPI2T represents a significant upgrade over standard alkanethiols. The intrinsic structural properties of the 1,5-diphenylimidazole framework provide unmatched steric protection and intermolecular cohesion, drastically reducing batch-to-batch variance and extending the operational lifespan of the functionalized surface.

References

  • "Measurement of Neuropeptide Y in Aptamer-Modified Planar Electrodes | Request PDF." ResearchGate. Available at:[Link][1]

  • "Metallic surface enhancement - Google Patents (WO2008131206A1)." Google Patents. Available at:[2]

Sources

Comparative

Cross-Validation of 1,5-Diphenylimidazole-2-Thiol Antimicrobial Efficacy: A Comparative Technical Guide

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. Among these, nitrogen-rich heterocycles—particularly imidazole-2-thiol derivatives—have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous exploration of novel pharmacophores. Among these, nitrogen-rich heterocycles—particularly imidazole-2-thiol derivatives—have emerged as highly potent candidates for modern drug development. Specifically, 1,5-diphenyl-1H-imidazole-2-thiol (1,5-DPIT) and its functionalized derivatives serve as a versatile scaffold for targeting multidrug-resistant bacterial and mycobacterial strains[1][2].

This guide provides an objective, data-driven comparison of 1,5-DPIT derivatives against standard reference antibiotics, detailing the mechanistic rationale and the self-validating experimental protocols required for rigorous cross-validation.

Mechanistic Rationale: The Purine Isostere Advantage

The efficacy of 1,5-DPIT is rooted in its structural mimicry. Because the imidazole core is a structural isostere of purine nucleoside bases, it efficiently interacts with the active binding sites of bacterial enzymes[3]. This competitive binding disrupts the synthesis of bacterial nucleic acids and proteins, ultimately repressing bacterial growth and inducing cell cycle arrest[3].

Mechanism A 1,5-diphenylimidazole-2-thiol (Purine Isostere) B Competitive Binding at Bacterial Active Sites A->B Structural Mimicry C Inhibition of Nucleic Acid & Protein Synthesis B->C Enzymatic Blockade D Bacterial Cell Cycle Arrest & Apoptosis C->D Growth Repression

Mechanistic pathway of 1,5-DPIT inhibiting bacterial nucleic acid synthesis.

Comparative Efficacy Data

To establish clinical viability, 1,5-DPIT and its optimized derivatives (e.g., those bearing electron-withdrawing groups like 4-CF3 or 4-F) must be benchmarked against broad-spectrum standards like Ciprofloxacin[1]. Structural modifications significantly enhance lipophilicity and membrane penetration, lowering the Minimum Inhibitory Concentration (MIC) even against resilient strains like the Mycobacterium abscessus complex[1].

Table 1: Phenotypic Susceptibility (Zone of Inhibition, mm)

Data represents agar well diffusion results at standardized concentrations.

Compound / DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)S. paratyphi (Gram -)
1,5-DPIT (Base Scaffold) 12.08.010.0-
Optimized Imidazole-2-Thiol 21.015.018.09.0
Ciprofloxacin (Reference) 35.032.030.029.0
Table 2: Quantitative Viability (Minimum Inhibitory Concentration, µg/mL)

Lower values indicate higher antimicrobial potency.

Target Strain1,5-DPIT Scaffold4-CF3 Substituted DerivativeCiprofloxacin (Reference)
M. tuberculosis H37Ra> 64.032.01.0 - 2.0
M. abscessus complex> 64.00.5 - 4.0Resistant
E. coli32.08.00.5

Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following workflow utilizes orthogonal validation—combining Agar Well Diffusion (phenotypic susceptibility) with Broth Microdilution (quantitative viability)—to ensure absolute data integrity.

Workflow S1 Compound Solubilization (1% DMSO) S3 Broth Microdilution (Resazurin Indicator) S1->S3 S4 Agar Well Diffusion (Triplicate Wells) S1->S4 S2 Inoculum Standardization (0.5 McFarland) S2->S3 S2->S4 S5 Orthogonal Validation (MIC vs. ZOI Correlation) S3->S5 Quantitative (MIC) S4->S5 Phenotypic (ZOI)

Orthogonal cross-validation workflow for antimicrobial efficacy testing.

Step-by-Step Methodology

Phase 1: Preparation & Standardization

  • Compound Solubilization: Dissolve synthesized 1,5-DPIT in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). Dilute with Mueller-Hinton Broth (MHB) ensuring the final DMSO concentration never exceeds 1% in the test wells.

  • Inoculum Preparation: Cultivate bacterial strains on nutrient agar for 18–24 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

Phase 2: Agar Well Diffusion Assay (Phenotypic Screening) 3. Swab the standardized inoculum evenly across the surface of Mueller-Hinton agar plates to create a confluent lawn. 4. Excise 6 mm wells into the agar using a sterile cork borer. 5. Load 50 µL of the 1,5-DPIT test solution, a positive control (Ciprofloxacin, 10 µg/mL), and a negative control (1% DMSO in broth) into separate wells. 6. Incubate at 37°C for 24 hours. Measure the Zone of Inhibition (ZOI) in millimeters using a Vernier caliper.

Phase 3: Resazurin-Assisted Broth Microdilution (Quantitative MIC) 7. In a 96-well microtiter plate, perform two-fold serial dilutions of the 1,5-DPIT compound in MHB across the rows (ranging from 128 µg/mL to 0.25 µg/mL). 8. Add 10 µL of the standardized bacterial suspension to each well. Include a sterility control well (broth only) and a growth control well (broth + bacteria). 9. Incubate the plate at 37°C for 18 hours. 10. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. 11. Readout: The MIC is recorded as the lowest concentration of the compound that prevents the color change of resazurin from blue (non-fluorescent, no bacterial metabolism) to pink (fluorescent, active bacterial respiration).

Expertise & Experience: Causality Behind Experimental Design

To ensure the trustworthiness of the data, every step in the protocol above is designed with specific causal logic:

  • Why cap DMSO at 1%? 1,5-DPIT and its diarylimidazole derivatives are highly lipophilic[2]. While DMSO is required for complete dissolution, concentrations above 1% exhibit inherent bacteriostatic properties. Capping DMSO and utilizing a vehicle-only negative control isolates the true efficacy of the compound from solvent-induced toxicity.

  • Why use Resazurin in Microdilution? Relying solely on optical density (OD600) to measure bacterial growth is problematic for lipophilic compounds, which can precipitate out of solution and artificially inflate turbidity readings. Resazurin acts as an objective, self-validating colorimetric endpoint; it is only reduced to resorufin by metabolically active cells, completely bypassing optical artifacts caused by compound precipitation.

  • Why Orthogonal Validation? ZOI provides diffusion-dependent data, while MIC provides absolute concentration thresholds. Large, lipophilic molecules like 1,5-DPIT may exhibit artificially small ZOIs due to poor agar diffusion rates despite having potent bactericidal activity. Cross-validating ZOI with MIC prevents the premature abandonment of highly active, low-diffusion drug candidates.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents Source: niscpr.res.in URL:[Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex Source: proquest.com URL:[Link]

  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles Source: nih.gov URL:[Link]

  • Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents Source: researchgate.net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,5-diphenylimidazole-2-thiol proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The handling and disposal of complex heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The handling and disposal of complex heterocyclic compounds like 1,5-diphenyl-1H-imidazole-2-thiol (CAS: 136802-77-2)[1] require a deep understanding of their molecular architecture.

This guide provides a self-validating, field-proven operational protocol for the safe handling, segregation, and disposal of this specific compound, ensuring both laboratory safety and environmental compliance.

Molecular Causality & Hazard Profiling

To manage a chemical safely, we must first understand the causality behind its hazards. 1,5-diphenylimidazole-2-thiol combines a rigid, bulky diphenyl-substituted imidazole core with a reactive thiol (-SH) group. This dual-functionality dictates our entire safety and disposal strategy:

  • The Imidazole Core: Imidazole derivatives are inherently basic and often present severe skin, eye, and respiratory irritation risks[2][3]. During thermal decomposition or combustion, the nitrogen atoms in the imidazole ring generate toxic nitrogen oxides (NOx) and hydrogen cyanide[3]. Furthermore, many imidazoles exhibit significant aquatic toxicity and must never be introduced into municipal wastewater systems[2][4].

  • The Thiol Moiety: Organic thiols are notorious for their low odor thresholds and noxious scents, which can cause systemic effects, nausea, and neuromuscular weakness upon prolonged inhalation. The thiol group is also prone to oxidative dimerization into disulfides and can strongly coordinate with heavy metals[5][6].

  • Combustion Reality: Because the molecule contains both Nitrogen and Sulfur, its destruction requires high-temperature incineration at a facility equipped with advanced flue gas scrubbers to neutralize NOx and SOx emissions[3][7].

Quantitative Hazard & Segregation Data

Before initiating any workflow involving 1,5-diphenylimidazole-2-thiol, consult the following operational matrices to ensure proper environmental controls are in place.

Table 1: Physicochemical & Hazard Profile Summary

Property / HazardOperational ImplicationCausality / Mechanism
Physical State Solid (Powder)High risk of aerosolization. Must be weighed in a localized exhaust environment (e.g., powder hood)[2].
Inhalation Hazard High (Thiol odor/toxicity)Thiols cause systemic respiratory stress. Mandatory use of a certified fume hood.
Aquatic Toxicity HighImidazoles disrupt aquatic ecosystems. Zero-tolerance for sink/drain disposal[2][4].
Thermal Decomposition Toxic Gases (NOx, SOx, HCN)Requires licensed incineration; standard laboratory autoclaving or burning is strictly prohibited[3].

Table 2: Waste Segregation & Compatibility Matrix

Waste StreamPrimary ReceptacleIncompatible Materials (DO NOT MIX)
Solid Waste (Powder, contaminated PPE, wipes)High-density polyethylene (HDPE) wide-mouth jar with a secure screw cap.Strong oxidizers (e.g., peroxides, nitric acid) – risk of exothermic thiol oxidation[3].
Liquid Waste (Dissolved in organic solvents)HDPE or PTFE-lined solvent carboy.Aqueous acids/bases, heavy metal solutions (thiols will precipitate heavy metals)[5].

Step-by-Step Disposal Methodology

The following protocol is a self-validating system. Do not proceed to the next step unless the current step has been successfully verified.

Phase A: Waste Generation and Segregation
  • Isolate the Workspace: Perform all transfers and waste consolidation inside a certified chemical fume hood to mitigate the inhalation of thiol vapors and imidazole dust[2].

  • Segregate by State:

    • For Solids: Sweep up any residual powder using non-sparking tools (avoiding dust generation) and place it into a dedicated, clearly labeled solid hazardous waste container[2][3].

    • For Liquids: If the compound is dissolved in an organic solvent (e.g., DMSO, DCM, or Methanol), funnel the solution into a designated "Non-Halogenated" or "Halogenated" organic waste carboy, depending on the carrier solvent.

  • Verify Compatibility: Ensure no strong oxidizing agents are present in the waste carboy. Mixing thiols with oxidizers can lead to violent, exothermic reactions[3].

Phase B: Containment and Labeling
  • Seal the Receptacle: Cap all waste containers tightly immediately after use. Thiol odors can permeate poorly sealed containers, leading to laboratory evacuations.

  • Apply Regulatory Labels: Label the container with the exact chemical name ("1,5-diphenylimidazole-2-thiol"), the CAS number (136802-77-2), and the primary hazards ("Toxic", "Irritant", "Environmental Hazard")[1][4].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene) to catch any potential leaks.

Phase C: Final Disposition
  • Transfer to Waste Holding: Move the sealed, labeled container to the laboratory's centralized hazardous waste accumulation area. The area must be cool, dry, well-ventilated, and away from direct sunlight[2].

  • Licensed Incineration: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste must be transferred to a licensed commercial waste disposal facility capable of high-temperature industrial combustion with NOx/SOx scrubbing capabilities[3][7].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood is running at maximum exhaust capacity. If the spill is outside a hood, increase room ventilation[4].

  • Don PPE: Equip a fitted respirator with organic vapor/acid gas cartridges (due to the thiol), heavy-duty nitrile gloves, chemical safety goggles, and a lab coat[2][3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or specialized chemical spill pads). Do not use combustible materials like sawdust[2].

  • Mechanical Recovery: Carefully sweep up the absorbed mixture using a non-sparking brush and dustpan to avoid generating airborne dust[4][7].

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect all wash water as hazardous liquid waste; do not let the wash water enter the floor drains[4][7].

Workflow Visualization

The following diagram illustrates the logical flow of waste management for 1,5-diphenylimidazole-2-thiol, ensuring all pathways lead to environmentally sound destruction.

G Start Waste Generation: 1,5-diphenylimidazole-2-thiol Segregate Waste Segregation (Fume Hood Required) Start->Segregate SolidWaste Solid Waste (Powder / Contaminated PPE) Segregate->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Segregate->LiquidWaste Labeling Hazard Labeling (Toxic, Aquatic Hazard) SolidWaste->Labeling LiquidWaste->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Disposal Licensed Incineration (NOx/SOx Scrubbing) Storage->Disposal

Caption: Operational workflow for the segregation, containment, and disposal of 1,5-diphenylimidazole-2-thiol.

References

  • ChemSupply Australia. "Safety Data Sheet IMIDAZOLE." chemsupply.com.au. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Imidazole." carlroth.com. Available at:[Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Imidazole." chemos.de. Available at:[Link]

  • ResearchGate. "The interaction of hydrophilic thiols with cadmium." researchgate.net. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL." cdc.gov. Available at:[Link]

  • ACS Publications. "Competition between Disordered Iron Sulfide and Natural Organic Matter Associated Thiols for Mercury(II)." acs.org. Available at: [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1,5-Diphenylimidazole-2-thiol: Essential PPE and Disposal Protocols

This guide provides essential safety and logistical information for the handling and disposal of 1,5-diphenylimidazole-2-thiol. As laboratory professionals, our primary responsibility is to create a safe environment, whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,5-diphenylimidazole-2-thiol. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific characteristics to ensure both personal safety and experimental integrity.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the "why" behind safety protocols is critical for fostering a robust safety culture. 1,5-Diphenylimidazole-2-thiol is a molecule that combines the structural features of both an imidazole and a thiol, demanding a multi-faceted approach to personal protection.

  • The Thiol Group (-SH): Thiols, or mercaptans, are notorious for their potent, unpleasant odors and are often skin and eye irritants.[1][2] Inhalation can also lead to respiratory tract irritation.[1][3] While the solid nature of this compound reduces volatility compared to liquid thiols, the fine powder can be easily aerosolized, posing an inhalation risk.

  • The Imidazole Moiety: The imidazole ring is a common structure in biologically active molecules.[4] Depending on the specific structure, imidazole derivatives can be corrosive or irritants.[5][6] Safe handling practices for imidazoles require containment of dust and prevention of skin contact.[5][7][8]

  • Solid Particulate Nature: As a solid, the primary routes of exposure are inhalation of dust and direct skin or eye contact.[7] Standard laboratory operations like weighing and transferring can generate airborne particulates, which must be controlled.

Given these characteristics, this protocol is designed to mitigate risks of dermal, ocular, and respiratory exposure through a combination of engineering controls and personal protective equipment (PPE).

Core Protective Equipment and Engineering Controls

A multi-layered approach to PPE is mandatory when working with 1,5-diphenylimidazole-2-thiol.

  • Primary Engineering Control - The Chemical Fume Hood: All handling of this compound, especially when in powdered form, must be conducted within a properly functioning and certified chemical fume hood.[1][2][5][7] This is the most critical step in minimizing inhalation of any dust or potential vapors.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against accidental splashes or aerosolized powder.[5] For operations with a higher risk of splashing, such as when transferring solutions, the use of a full face shield in conjunction with goggles is recommended.[9]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling this compound.[5][6] It is good practice to inspect gloves for any holes or defects before use.[5] For extended operations, consider double-gloving.[1] Always remove gloves using the proper technique to avoid contaminating your skin.[5]

  • Body Protection: A fully-buttoned, flame-resistant laboratory coat must be worn to protect against skin contact and to prevent contamination of personal clothing.[1][2][6]

  • Respiratory Protection: During standard handling within a fume hood, respiratory protection is not typically required.[5] However, for spill cleanup outside of a fume hood, an air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[9]

Table 1: PPE Requirements by Laboratory Operation
OperationEye ProtectionHand ProtectionBody ProtectionRespiratory/Ventilation
Preparation & Weighing Chemical splash gogglesNitrile glovesLaboratory coatCertified chemical fume hood
Chemical Reactions Chemical splash goggles or face shieldNitrile glovesLaboratory coatCertified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile glovesChemical-resistant apron or coverallsAir-purifying respirator (if outside fume hood)
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork in a well-ventilated area or chemical fume hood

Procedural Workflow: From Set-Up to Clean-Up

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Pre-Handling and Area Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[1][9]

  • Prepare Workspace: Assemble all necessary glassware and equipment within the fume hood. This minimizes movement in and out of the controlled area.

  • Designate Waste Containers: Prepare clearly labeled, sealed containers for both solid and liquid hazardous waste.[1][9]

Step 2: Handling 1,5-Diphenylimidazole-2-thiol
  • Don PPE: Before handling the chemical, put on your lab coat, safety goggles, and gloves.

  • Containment: Conduct all work within the fume hood sash at the appropriate height. Use a secondary containment tray for additional spill control.[9]

  • Dispensing: Use non-sparking tools.[9] Dispense the smallest quantity necessary for the experiment to minimize waste and potential exposure.[2][9]

  • Container Management: Keep the chemical container tightly sealed when not in active use to prevent the release of dust.[2][5]

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Thoroughly decontaminate the work area within the fume hood after the procedure is complete.

  • Proper Glove Removal: Remove gloves using the correct technique, peeling them off from the cuff to the fingertips without touching the outer contaminated surface with your bare hands.[5]

  • Immediate Disposal: Dispose of contaminated gloves and any other disposable materials (e.g., weighing paper, pipette tips) into the designated solid hazardous waste container.[1][5]

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[5][10][11]

Comprehensive Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[1]

  • Waste Segregation: Never mix incompatible waste streams. Waste containing 1,5-diphenylimidazole-2-thiol should be segregated from other chemical waste unless it is part of a reaction mixture.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[1] The container must be made of a chemically resistant material.[9]

  • Solid Waste: All contaminated solid items, including gloves, pipette tips, and paper towels, must be placed in a sealed plastic bag before being deposited into the designated solid hazardous waste container.[1] This double-containment minimizes the risk of dust exposure when the main container is opened.

  • Disposal Method: All chemical waste must be disposed of through your institution's licensed hazardous waste management contractor.[1][9] Follow all institutional and governmental regulations. Do not pour any waste containing this chemical down the drain.[9]

Diagram 1: Handling and Disposal Workflow

cluster_prep Preparation cluster_ppe Execution cluster_disposal Disposal prep_hood 1. Verify Fume Hood prep_emergency 2. Locate Safety Equipment prep_hood->prep_emergency prep_waste 3. Prepare Waste Containers prep_emergency->prep_waste don_ppe 4. Don PPE (Coat, Goggles, Gloves) prep_waste->don_ppe handle 5. Handle Chemical (In Fume Hood) don_ppe->handle decon 6. Decontaminate Work Area handle->decon doff_ppe 7. Doff PPE Correctly decon->doff_ppe wash 8. Wash Hands doff_ppe->wash solid_waste 9a. Dispose Solid Waste (Gloves, Tips) wash->solid_waste liquid_waste 9b. Dispose Liquid Waste (Solutions) wash->liquid_waste final_disposal 10. Arrange for Professional Disposal solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for handling 1,5-diphenylimidazole-2-thiol.

References

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  • BenchChem. (2025). Personal protective equipment for handling 2-Butene-1-thiol.
  • BenchChem. (n.d.). Personal protective equipment for handling Pent-2-ene-1-thiol.
  • University of Washington. (2025). Imidazole.
  • Unknown Source. (n.d.). Imidazole Safety Information.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific Company. (2010). Imidazole - SAFETY DATA SHEET.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%.
  • Key Organics. (2017). Safety Data Sheet.
  • Hampton Research. (2023). HR2-573 1.0 M Imidazole SDS.
  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET - 2,4,5-Triphenylimidazole.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown Source. (2025). 4,5-Diphenylimidazole Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Merck Millipore. (2011). SAFETY DATA SHEET - 1-Phenyl-1H-tetrazole-5-thiol.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1H-BENZOIMIDAZOLE-2-THIOL.
  • Sigma-Aldrich. (n.d.). 1-Phenethyl-1H-benzo[d]imidazole-2-thiol.
  • Unknown Authors. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole.
  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26.

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